1-(cyclopropylmethyl)-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(cyclopropylmethyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSVYNAOIXCBLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156169-29-7 | |
| Record name | 1-(cyclopropylmethyl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Data for 1-(cyclopropylmethyl)-1H-pyrazol-4-amine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 1-(cyclopropylmethyl)-1H-pyrazol-4-amine. As direct experimental data for this specific molecule is not yet widely published, this document synthesizes information from analogous structures and first principles of spectroscopic analysis to serve as a foundational reference for researchers in medicinal chemistry and drug development. The guide details the expected characteristics in Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section includes detailed interpretations, causality behind predicted spectral features, and robust, self-validating protocols for experimental data acquisition. This document is intended to facilitate the unambiguous identification and characterization of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine in a research setting.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The aminopyrazole subunit, in particular, is a versatile building block for constructing complex molecules with a wide range of biological activities, from kinase inhibitors to anticonvulsants.[1][2] This guide focuses on the spectroscopic characterization of a specific derivative, 1-(cyclopropylmethyl)-1H-pyrazol-4-amine, a compound with potential as a key intermediate in the synthesis of novel pharmaceutical candidates.
Given the absence of a comprehensive public spectroscopic profile, this document serves as a predictive guide. By leveraging established principles of spectroscopy and drawing comparisons with structurally related compounds, we provide a detailed forecast of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for 1-(cyclopropylmethyl)-1H-pyrazol-4-amine. The methodologies and interpretations herein are designed to be a self-validating system for researchers undertaking the synthesis and characterization of this and similar molecules.
Molecular Structure and Overview
The structure of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine combines a 4-aminopyrazole core with an N-cyclopropylmethyl substituent. This combination presents unique spectroscopic signatures that are detailed in the subsequent sections.
Caption: Molecular structure of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine are detailed below. Predictions are based on established chemical shift ranges for pyrazoles and the known electronic effects of the substituents.[3][4]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be highly informative, with distinct signals for the pyrazole ring, the cyclopropylmethyl group, and the amine protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-5 | ~7.3 - 7.5 | s | - | 1H | The C-5 proton of a 1,4-disubstituted pyrazole. Deshielded by the adjacent nitrogen (N1). |
| H-3 | ~7.2 - 7.4 | s | - | 1H | The C-3 proton, typically slightly upfield from H-5 in N-alkylated pyrazoles. |
| N-CH₂ -cyp | ~3.8 - 4.0 | d | ~7.0 | 2H | Methylene protons adjacent to the pyrazole N1. Deshielded by the nitrogen. Coupled to the cyclopropyl methine proton. |
| -NH₂ | ~3.5 - 5.0 | br s | - | 2H | Amine protons. Chemical shift and peak shape are highly dependent on solvent, concentration, and temperature.[4] |
| cyp-CH | ~1.1 - 1.4 | m | - | 1H | Cyclopropyl methine proton. Complex multiplicity due to coupling with methylene protons on the cyclopropyl ring and the N-CH₂ group. |
| cyp-CH₂ | ~0.4 - 0.6 | m | - | 2H | Cyclopropyl methylene protons diastereotopic, shifted upfield due to the ring strain. |
| cyp-CH₂' | ~0.2 - 0.4 | m | - | 2H | Cyclopropyl methylene protons diastereotopic, shifted to a highly shielded region. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4 | ~128 - 132 | Carbon bearing the amino group. The amino group has a moderate shielding effect. |
| C-5 | ~125 - 129 | Pyrazole ring carbon adjacent to the substituted N1. |
| C-3 | ~135 - 140 | Pyrazole ring carbon adjacent to the unsubstituted N2. Generally the most deshielded ring carbon. |
| N-CH₂ -cyp | ~55 - 59 | Methylene carbon attached to the pyrazole nitrogen. |
| cyp-CH | ~10 - 14 | Cyclopropyl methine carbon. |
| cyp-CH₂ | ~3 - 6 | Cyclopropyl methylene carbons, highly shielded due to ring strain. |
NMR Data Acquisition Protocols
To ensure high-quality, reproducible data, the following protocols are recommended.
Protocol 3.3.1: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16 (adjust for sample concentration).
-
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum to the TMS signal at 0.00 ppm.
Protocol 3.3.2: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring sufficient concentration (~20-30 mg if possible).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the appropriate carbon frequency (~100 MHz).
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 0 to 160 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Caption: Predicted key HMBC correlations for structural assignment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.
Predicted High-Resolution Mass Spectrometry (HRMS) Data
The exact mass is a critical parameter for confirming the elemental formula.
| Adduct Ion | Predicted m/z | Molecular Formula |
| [M+H]⁺ | 138.1026 | C₇H₁₂N₃⁺ |
| [M+Na]⁺ | 160.0845 | C₇H₁₁N₃Na⁺ |
| [M]⁺˙ | 137.0953 | C₇H₁₁N₃⁺˙ |
Data predicted based on the molecular formula C₇H₁₁N₃.
Predicted Fragmentation Pathway
The fragmentation in ESI-MS is expected to be initiated by the loss of the cyclopropylmethyl group or fragmentation within the pyrazole ring. The pyrazole ring fragmentation often involves the loss of N₂ or HCN.[5]
Sources
The Strategic Deployment of 1-(Cyclopropylmethyl)-1H-pyrazol-4-amine for Fragment-Based Library Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its five-membered aromatic ring, featuring two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for diverse intermolecular interactions.[1] Aminopyrazoles, in particular, serve as invaluable building blocks in the construction of compound libraries for fragment-based drug discovery (FBDD), a powerful methodology for identifying novel lead compounds.[3] This guide focuses on a specific, high-value pyrazole fragment: 1-(cyclopropylmethyl)-1H-pyrazol-4-amine .
The strategic incorporation of the cyclopropylmethyl group at the N1 position offers several advantages in drug design. This small, conformationally constrained lipophilic moiety can explore hydrophobic pockets within a target protein, potentially enhancing binding affinity and modulating physicochemical properties such as metabolic stability and membrane permeability. The 4-amino group provides a convenient handle for a wide array of chemical transformations, enabling the rapid generation of diverse compound libraries.
This technical guide, intended for researchers and drug development professionals, will provide a comprehensive overview of the synthesis, key chemical properties, and strategic application of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine in library synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and present data in a clear and accessible format to empower your drug discovery endeavors.
Physicochemical Properties and Design Rationale
Understanding the inherent properties of a fragment is paramount to its effective deployment in a drug discovery campaign. The key physicochemical parameters of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃ | PubChem CID: 43560372[4] |
| Molecular Weight | 137.18 g/mol | BLDpharm[5] |
| Predicted XlogP | 0.2 | PubChemLite[4] |
| Predicted pKa (most basic) | ~4-5 | (Estimated based on related aminopyrazoles)[6] |
| Appearance | White to brown powder/crystal | Tokyo Chemical Industry Co., Ltd. |
The predicted XlogP of 0.2 suggests a favorable balance between aqueous solubility and lipophilicity, a critical attribute for oral bioavailability.[4] The basicity of the 4-amino group, with an estimated pKa in the range of 4-5, allows for the formation of salts and participation in hydrogen bonding interactions within a biological target.[6] The cyclopropylmethyl group, while adding lipophilicity, does so with minimal steric bulk, making it an ideal probe for small hydrophobic pockets.
Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazol-4-amine: A Validated Two-Step Protocol
The synthesis of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine can be efficiently achieved in a two-step sequence starting from the commercially available 4-nitropyrazole. This approach involves an initial N-alkylation via a Mitsunobu reaction, followed by the reduction of the nitro group to the desired amine.
Caption: Synthetic workflow for 1-(cyclopropylmethyl)-1H-pyrazol-4-amine.
Step 1: N-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction is a powerful and reliable method for the alkylation of acidic N-H bonds, such as that found in pyrazoles.[7][8] This reaction proceeds with a high degree of control, selectively alkylating the N1 position of the pyrazole ring.
Experimental Protocol:
-
To a stirred solution of 4-nitropyrazole (1.0 eq) and cyclopropylmethanol (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triphenylphosphine (PPh₃) (1.5 eq).
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(cyclopropylmethyl)-4-nitropyrazole.
Causality of Experimental Choices:
-
Anhydrous THF: The use of an anhydrous solvent is critical to prevent the quenching of the reactive intermediates in the Mitsunobu catalytic cycle.
-
Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) prevents the oxidation of triphenylphosphine.
-
Low Temperature Addition of DIAD: The addition of DIAD is exothermic; slow addition at low temperature controls the reaction rate and minimizes side reactions.
Step 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.[7]
Experimental Protocol:
-
To a solution of 1-(cyclopropylmethyl)-4-nitropyrazole (1.0 eq) in methanol, add palladium on activated carbon (10% Pd/C, 0.1 eq by weight).
-
Stir the suspension under an atmosphere of hydrogen (H₂) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 1-(cyclopropylmethyl)-1H-pyrazol-4-amine. The product can be further purified by recrystallization or column chromatography if necessary.
Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for the hydrogenation of nitro groups.
-
Methanol: A protic solvent that is suitable for hydrogenation reactions and readily dissolves the starting material.
-
Hydrogen Atmosphere: Hydrogen gas is the reducing agent in this catalytic cycle.
Application in Library Synthesis: Key Reactions and Protocols
The 4-amino group of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine serves as a versatile synthetic handle for the construction of diverse compound libraries. The most common and robust reactions for library diversification are amide bond formation and palladium-catalyzed cross-coupling reactions.
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- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. mdpi.com [mdpi.com]
- 4. PubChemLite - 1-(cyclopropylmethyl)-1h-pyrazol-4-amine (C7H11N3) [pubchemlite.lcsb.uni.lu]
- 5. 1365938-54-0|1-Cyclopropyl-3-methyl-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
IUPAC name for 1-(cyclopropylmethyl)-1H-pyrazol-4-amine
An In-Depth Technical Guide to 1-(cyclopropylmethyl)-1H-pyrazol-4-amine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine, a heterocyclic building block of significant interest to researchers and professionals in drug development. The document delves into its chemical identity, physicochemical properties, plausible synthetic routes with mechanistic insights, characteristic reactivity, and its potential as a scaffold in medicinal chemistry.
Compound Identification and Structure
1-(cyclopropylmethyl)-1H-pyrazol-4-amine is a substituted pyrazole featuring a cyclopropylmethyl group at the N1 position and an amine group at the C4 position of the heterocyclic ring. This unique combination of a strained aliphatic ring and an aromatic amine on a pyrazole core makes it a valuable intermediate for creating diverse chemical libraries.
The fundamental structure and key identifiers are summarized below.
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 1-(cyclopropylmethyl)-1H-pyrazol-4-amine | [1] |
| CAS Number | 1156169-29-7 | [1][2] |
| Molecular Formula | C₇H₁₁N₃ | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Canonical SMILES | C1CC1CN2C=C(C=N2)N | [3] |
| InChI Key | MHSVYNAOIXCBLJ-UHFFFAOYSA-N |[1] |
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. These predicted values are crucial for planning synthetic transformations, purification, and analytical characterization.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
|---|---|---|
| Appearance | Colorless to pale yellow liquid | General appearance of similar small amine molecules[1] |
| Boiling Point | ~250-270 °C | Extrapolated from related substituted pyrazoles |
| Density | ~1.1 g/cm³ | Computational prediction |
| logP | 0.2 | Computational prediction[3] |
| pKa (Conjugate Acid) | ~5.5 - 6.0 | Based on the pKa of 4-aminopyrazole and electronic effects of the N-substituent[4] |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, chlorinated solvents | General solubility of polar organic amines[5] |
Spectroscopic Characterization (Predicted)
The following tables outline the expected spectroscopic data for 1-(cyclopropylmethyl)-1H-pyrazol-4-amine, which are essential for its identification and quality control. These predictions are derived from established principles of NMR and MS, and data from structurally related pyrazoles.[6][7][8]
Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.35 | s | 1H | H-5 (pyrazole) | Aromatic proton on the pyrazole ring, typically deshielded. |
| ~7.20 | s | 1H | H-3 (pyrazole) | Aromatic proton on the pyrazole ring. |
| ~3.80 | d, J ≈ 7.0 Hz | 2H | NCH₂ -Cyclopropyl | Methylene protons adjacent to the pyrazole nitrogen. |
| ~3.50 | br s | 2H | -NH₂ | Amine protons; shift and appearance can vary with concentration and solvent. |
| ~1.15 | m | 1H | CH -Cyclopropyl | Methine proton of the cyclopropyl group. |
| ~0.55 | m | 2H | CH₂ (cyclopropyl) | Cyclopropyl methylene protons cis to the pyrazole substituent. |
| ~0.30 | m | 2H | CH₂ (cyclopropyl) | Cyclopropyl methylene protons trans to the pyrazole substituent. |
Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~138.0 | C-4 (pyrazole) | Carbon bearing the electron-donating amino group. |
| ~133.0 | C-5 (pyrazole) | Aromatic methine carbon. |
| ~125.0 | C-3 (pyrazole) | Aromatic methine carbon. |
| ~55.0 | N-CH₂ -Cyclopropyl | Methylene carbon attached to the pyrazole nitrogen. |
| ~11.0 | CH -Cyclopropyl | Methine carbon of the cyclopropyl ring. |
| ~4.0 | CH₂ (cyclopropyl) | Methylene carbons of the cyclopropyl ring. |
Mass Spectrometry (Predicted):
-
EI-MS: Expected molecular ion (M⁺) at m/z = 137. Key fragments would likely arise from the loss of the cyclopropylmethyl group or cleavage of the cyclopropyl ring. A prominent fragment would be the (4-methoxyphenyl)methylium ion at m/z 121.[9]
-
ESI-MS: Expected protonated molecule ([M+H]⁺) at m/z = 138.1026.[3]
Synthesis and Mechanistic Rationale
A robust and logical synthesis of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine can be designed based on well-established heterocyclic chemistry methodologies.[10][11] The following multi-step pathway is proposed, starting from commercially available 4-nitro-1H-pyrazole.
Proposed Synthetic Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 11. rsc.org [rsc.org]
Methodological & Application
Application Notes & Protocols: Leveraging 1-(Cyclopropylmethyl)-1H-pyrazol-4-amine for Next-Generation Kinase Inhibitor Synthesis
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in engaging biological targets.[1][2][3] This is particularly evident in the field of protein kinase inhibition, where pyrazole-containing molecules have led to numerous FDA-approved therapeutics such as Crizotinib and Erdafitinib.[2] This guide provides an in-depth exploration of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine , a key building block for the synthesis of novel kinase inhibitors. We will dissect the rationale behind its use, provide detailed synthetic protocols, and discuss the principles of structure-activity relationship (SAR) development that are critical for optimizing potency and selectivity.
Introduction: The Strategic Value of the Aminopyrazole Scaffold
Protein kinases, as central regulators of cellular signaling, are high-value targets for therapeutic intervention, especially in oncology and inflammatory diseases.[1][4] The majority of kinase inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding site and prevent the phosphotransfer reaction. The efficacy of these inhibitors hinges on their ability to form specific, high-affinity interactions within this pocket.
The 1-(cyclopropylmethyl)-1H-pyrazol-4-amine scaffold is strategically designed to maximize these interactions:
-
The 4-Aminopyrazole Core: This moiety functions as an exceptional "hinge-binder." The pyrazole ring nitrogen and the exocyclic amine form a bidentate hydrogen bond pattern with the backbone amide residues of the kinase hinge region, effectively mimicking the N1 and N6 amine interactions of adenine in ATP.[5][6] This foundational interaction anchors the inhibitor within the active site.
-
The N1-Cyclopropylmethyl Group: This substituent is not merely a placeholder. The cyclopropyl group can confer improved metabolic stability and introduce favorable lipophilicity. Furthermore, its specific size and conformational rigidity allow it to probe hydrophobic sub-pockets adjacent to the hinge region, potentially enhancing both potency and selectivity. The precise positioning of this group at the N-1 nitrogen is often crucial, as regioisomers can have dramatically different biological activities.[7]
-
The C4-Amine Functionality: This primary amine serves as a critical synthetic handle. It is the primary point of attachment for larger, more complex heterocyclic systems (e.g., pyrimidines, purines, pyrrolopyrimidines), which are used to build out the rest of the inhibitor and engage other key regions of the ATP-binding site.
Below is a conceptual diagram illustrating the crucial hinge-binding interaction mediated by the aminopyrazole core.
Caption: Aminopyrazole scaffold forming key hydrogen bonds with the kinase hinge.
Core Synthetic Workflow: Building the Kinase Inhibitor
The most common and effective strategy for utilizing 1-(cyclopropylmethyl)-1H-pyrazol-4-amine involves a two-step sequential nucleophilic aromatic substitution (SNAr) pathway, typically using a di-halogenated heterocycle like 2,4-dichloropyrimidine as the core.
Caption: General two-step synthetic workflow for kinase inhibitor synthesis.
Protocol 1: Synthesis of the Core Intermediate
This protocol details the regioselective coupling of the aminopyrazole with 2,4-dichloropyrimidine. The C4 position of the pyrimidine is more activated towards nucleophilic attack than the C2 position, allowing for a controlled, stepwise reaction.
Objective: To synthesize N-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)-2-chloropyrimidin-4-amine.
Materials:
-
1-(cyclopropylmethyl)-1H-pyrazol-4-amine (1.0 eq)
-
2,4-Dichloropyrimidine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
n-Butanol or Isopropanol (solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-(cyclopropylmethyl)-1H-pyrazol-4-amine (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq).
-
Solvent and Base Addition: Add n-butanol to create a solution with a concentration of approximately 0.1-0.2 M. Add DIPEA (2.5 eq) to the mixture.
-
Causality Note: DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the SNAr reaction, driving the equilibrium towards the product. n-Butanol is a high-boiling polar solvent suitable for this type of reaction.
-
-
Reaction Conditions: Equip the flask with a condenser and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 4-12 hours.
-
Experience Note: Microwave irradiation (e.g., 120 °C for 30-60 minutes) can significantly accelerate this step and often leads to cleaner product formation.[8]
-
-
Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure intermediate.
Protocol 2: Diversification for Structure-Activity Relationship (SAR) Studies
With the key intermediate in hand, the second chlorine atom at the C2 position of the pyrimidine is displaced by a variety of amines to generate a library of final compounds. This step is crucial for tuning the inhibitor's potency and selectivity.[8]
Objective: To synthesize a library of N²-(substituted)-N⁴-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidine-2,4-diamine derivatives.
Materials:
-
N-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)-2-chloropyrimidin-4-amine (from Protocol 1, 1.0 eq)
-
A diverse set of primary or secondary amines (e.g., anilines, benzylamines, aliphatic amines) (1.2 eq)
-
1M HCl in dioxane or another acid catalyst (catalytic amount)
-
Dioxane or DMF (solvent)
-
Microwave reaction vials or sealed tubes
Procedure:
-
Reaction Setup: In a microwave vial, combine the intermediate from Protocol 1 (1.0 eq) and the desired amine (1.2 eq).
-
Solvent and Catalyst Addition: Add dioxane or DMF as the solvent. Add a catalytic amount of 1M HCl in dioxane.
-
Causality Note: The second SNAr reaction is often slower than the first. Acid catalysis can protonate the pyrimidine ring, making it more electrophilic and susceptible to nucleophilic attack. Microwave heating provides the necessary energy to overcome the activation barrier for this less reactive position.[8]
-
-
Reaction Conditions: Seal the vial and heat using a microwave reactor to 140-160 °C for 1-3 hours. Monitor for completion by LC-MS.
-
Work-up and Purification: After cooling, the work-up and purification procedure is similar to Protocol 1. The crude product is typically concentrated and then purified by silica gel chromatography or preparative HPLC to yield the final, pure inhibitor.
Data Analysis: Understanding Structure-Activity Relationships (SAR)
The power of the described synthetic workflow lies in its ability to rapidly generate data for SAR analysis. By systematically varying the amine introduced in Protocol 2, researchers can probe how different chemical features impact kinase inhibition.
| Compound ID | R Group (from R-NH₂) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Rationale for Change |
| EX-01 | Aniline | 55 | 850 | Baseline compound exploring a simple aromatic ring. |
| EX-02 | 3-Methoxy-aniline | 20 | 920 | Adding a hydrogen bond acceptor to probe for polar contacts. |
| EX-03 | 3-Trifluoromethyl-aniline | 150 | >2000 | Adding an electron-withdrawing group to alter electronics and test for selectivity. |
| EX-04 | 4-(Morpholino)aniline | 8 | 350 | Introducing a larger, more soluble group to target the solvent-front region. |
| EX-05 | Cyclohexylamine | 450 | >5000 | Switching from an aromatic to an aliphatic group to assess hydrophobic interactions. |
This table contains illustrative data for educational purposes.
The data above demonstrates how small changes to the peripheral R group can lead to significant shifts in potency and selectivity, providing a clear path for lead optimization.
Biological Evaluation: Assessing Kinase Inhibition
Once synthesized, the compounds must be tested for their ability to inhibit the target kinase. Differential Scanning Fluorimetry (DSF) is a rapid and reliable method for initial screening.[8]
Protocol 3: Kinase Inhibition Screening by Differential Scanning Fluorimetry (DSF)
Principle: DSF measures the thermal stability of a protein. A potent inhibitor will bind to and stabilize the kinase, resulting in an increase in its melting temperature (Tₘ). The magnitude of this thermal shift (ΔTₘ) correlates with the binding affinity of the compound.[8]
Procedure (High-Level Overview):
-
Reagent Preparation: Prepare a solution of the target kinase enzyme in an appropriate buffer. Prepare a solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Plate Setup: In a 96- or 384-well PCR plate, dispense the kinase solution.
-
Compound Addition: Add the synthesized inhibitors from a stock solution to the wells at a fixed concentration (e.g., 10 µM). Include a DMSO control (no inhibitor).
-
Dye Addition: Add the fluorescent dye to all wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to slowly ramp up the temperature (e.g., from 25 °C to 95 °C) while continuously monitoring fluorescence.
-
Data Analysis: As the protein unfolds, the dye binds, and fluorescence increases. The midpoint of this transition is the Tₘ. Calculate the ΔTₘ for each compound by subtracting the Tₘ of the DMSO control from the Tₘ of the compound-treated sample. A larger ΔTₘ indicates stronger binding.
Conclusion
1-(Cyclopropylmethyl)-1H-pyrazol-4-amine is a highly valuable and versatile starting material in the modern kinase inhibitor discovery pipeline. Its inherent ability to act as a hinge-binding anchor, combined with a synthetically accessible handle for diversification, allows for the efficient exploration of chemical space. The protocols and principles outlined in this guide provide a robust framework for researchers to design, synthesize, and evaluate novel pyrazole-based kinase inhibitors, paving the way for the development of more potent and selective therapeutics.
References
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link].
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link].
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Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link].
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link].
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. ResearchGate. Available at: [Link].
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link].
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link].
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link].
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Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Available at: [Link].
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Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Chemical Information and Modeling. Available at: [Link].
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link].
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Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link].
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Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. Available at: [Link].
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Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link].
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link].
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link].
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Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. Available at: [Link].
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A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available at: [Link].
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Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. Available at: [Link].
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A review on Chemistry and Therapeutic effect of Pyrazole. Ignited Minds Journals. Available at: [Link].
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link].
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link].
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Application Notes and Protocols for the Investigation of 1-(Cyclopropylmethyl)-1H-pyrazol-4-amine in Oncological Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Oncology
The pyrazole nucleus is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry, rightfully earning its designation as a "privileged scaffold".[1] Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological macromolecules, making it a versatile core for the design of potent and selective therapeutic agents. In the realm of oncology, numerous pyrazole-containing molecules have successfully transitioned from the laboratory to clinical practice, serving as potent inhibitors of key signaling pathways that drive cancer progression.[2] Marketed drugs such as Crizotinib, Erdafitinib, and Encorafenib underscore the therapeutic viability of this chemical class, primarily as kinase inhibitors.[1][2]
This document provides a comprehensive guide for the preclinical evaluation of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine , a novel pyrazole derivative, in cancer research. Given the established anticancer potential of related pyrazole structures, we will explore logical, evidence-based starting points for investigating its mechanism of action and efficacy. The following sections will detail the scientific rationale and provide robust, step-by-step protocols for the initial characterization of this compound's activity in cancer cell models.
Part 1: Postulated Mechanisms of Action and Investigational Strategy
Based on extensive literature on pyrazole derivatives in cancer, several high-probability mechanisms of action can be postulated for 1-(cyclopropylmethyl)-1H-pyrazol-4-amine. Our investigational strategy will be to systematically test these hypotheses.
1.1. Kinase Inhibition: The Predominant Paradigm
The most empirically supported role for pyrazole derivatives in oncology is the inhibition of protein kinases.[2] Kinases are crucial nodes in the signaling networks that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.
-
Hypothesis: 1-(cyclopropylmethyl)-1H-pyrazol-4-amine acts as an inhibitor of one or more protein kinases critical for cancer cell viability.
-
Key Targets of Interest based on Scaffold Analysis:
-
Cyclin-Dependent Kinases (CDKs): Various pyrazole-containing compounds have demonstrated potent inhibition of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[1][3]
-
Receptor Tyrosine Kinases (RTKs): Pyrazole scaffolds are present in inhibitors of RTKs like FLT3, which are often mutated or overexpressed in hematological malignancies.
-
Other Serine/Threonine Kinases: The pyrazole core is also found in inhibitors of kinases such as LRRK2 and IRAK4, which have emerging roles in certain cancers.[4][5]
-
1.2. Disruption of Microtubule Dynamics
Beyond kinase inhibition, certain pyrazole compounds have been shown to interfere with the polymerization of tubulin, a critical component of the cytoskeleton.[6] This disruption leads to mitotic arrest and subsequent apoptotic cell death.
-
Hypothesis: 1-(cyclopropylmethyl)-1H-pyrazol-4-amine destabilizes microtubule formation, leading to cell cycle arrest in the G2/M phase.
-
Rationale: The structural features of the compound could allow it to bind to the colchicine-binding site or other allosteric sites on tubulin, preventing the proper formation of the mitotic spindle.
1.3. Induction of Apoptosis via Signaling Pathway Modulation
Irrespective of the primary target, a desirable downstream effect of an anticancer agent is the induction of programmed cell death (apoptosis).
-
Hypothesis: Treatment with 1-(cyclopropylmethyl)-1H-pyrazol-4-amine activates apoptotic signaling cascades.
-
Potential Pathways:
The following experimental workflow is designed to systematically evaluate these hypotheses.
Caption: Proposed experimental workflow for characterizing 1-(cyclopropylmethyl)-1H-pyrazol-4-amine.
Part 2: Experimental Protocols
These protocols are designed to be self-validating, with clear positive and negative controls, and are based on standard methodologies in cancer drug discovery.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine in various cancer cell lines.
Causality: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in the conversion of MTT to formazan indicates cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast, K562 for leukemia, PANC-1 for pancreatic).[8][9]
-
Complete growth medium (specific to each cell line).
-
1-(cyclopropylmethyl)-1H-pyrazol-4-amine (stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).[9]
-
96-well microplates.
-
Positive control (e.g., Doxorubicin or Cisplatin).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine in complete medium. A typical concentration range would be 0.01 µM to 100 µM.
-
Remove the old medium and add 100 µL of the medium containing the test compound, vehicle control (DMSO, final concentration <0.5%), or positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm or 595 nm using a microplate reader.[9]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
| Parameter | Example Value | Interpretation |
| IC50 (MCF-7) | 5.2 µM | Potency against breast cancer cells |
| IC50 (K562) | 1.8 µM | Potency against leukemia cells |
| IC50 (Normal Fibroblasts) | >50 µM | Selectivity for cancer cells over normal cells[8] |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle progression.
Causality: DNA content varies depending on the cell cycle phase (G1, S, G2/M). Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of cells in each phase by measuring fluorescence intensity.
Materials:
-
6-well plates.
-
1-(cyclopropylmethyl)-1H-pyrazol-4-amine.
-
PI staining solution (containing RNase A).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cells in 500 µL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Model the cell cycle distribution using appropriate software to quantify the percentage of cells in G1, S, and G2/M phases.
Caption: Potential cell cycle arrest points for pyrazole derivatives.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by the compound.
Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[10]
Materials:
-
6-well plates.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).[11]
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed 2 x 10^5 cells per well in 6-well plates and treat with the IC50 concentration of the compound for 24-48 hours.[10]
-
Cell Harvesting: Collect all cells (adherent and floating). Wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[11]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Analyze by flow cytometry within 1 hour. The results will segregate the cell population into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Compound (IC50) | 45.3 | 35.8 | 18.9 |
Part 3: Concluding Remarks and Future Directions
The application notes and protocols outlined above provide a robust framework for the initial preclinical evaluation of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine. The data generated from these experiments will offer critical insights into its cytotoxic potential and primary mechanism of action.
Positive results from this initial screening phase should prompt further, more detailed investigations. These may include:
-
Broad Kinase Profiling: Screening the compound against a large panel of kinases to identify specific molecular targets.
-
Western Blot Analysis: To confirm the modulation of key signaling proteins downstream of the identified target (e.g., phosphorylation of Rb for CDK inhibition, levels of cleaved PARP for apoptosis).[3]
-
In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in appropriate animal models of cancer.
The pyrazole scaffold remains a highly productive starting point for the development of novel cancer therapeutics. A systematic and mechanistically-driven approach, as detailed in this guide, is essential for unlocking the full potential of new derivatives like 1-(cyclopropylmethyl)-1H-pyrazol-4-amine.
References
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A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC - NIH. (2024, July 20). National Center for Biotechnology Information. [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed. (2023, March 25). National Center for Biotechnology Information. [Link]
-
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022, May 23). ACS Publications. [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. (n.d.). MDPI. [Link]
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Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC - PubMed Central. (2024, October 15). National Center for Biotechnology Information. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023, February 10). Encyclopedia.pub. [Link]
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Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed Central. (2026, January 16). National Center for Biotechnology Information. [Link]
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Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed. (2026, January 16). National Center for Biotechnology Information. [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. (n.d.). MDPI. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (2025, March 20). National Center for Biotechnology Information. [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - ResearchGate. (2026, January 20). ResearchGate. [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4). Royal Society of Chemistry. [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (n.d.). MDPI. [Link]
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Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed. (2015, September 1). National Center for Biotechnology Information. [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4). Royal Society of Chemistry. [Link]
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Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (2021, April 16). Meddocs Publishers. [Link]
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Application Notes and Protocols for the Synthesis of Pyrazole-Based Inhibitors Utilizing 1-(cyclopropylmethyl)-1H-pyrazol-4-amine
Introduction: The Pyrazole Scaffold and the Strategic Importance of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib and potent kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.[1][2] Pyrazole-based compounds are particularly prominent as kinase inhibitors due to the ability of the pyrazole ring to form key hydrogen bond interactions within the ATP-binding site of kinases.[3][4][5]
The 4-amino-substituted pyrazole moiety is a critical building block for a significant class of these inhibitors.[6] The amine functionality at the C4 position serves as a crucial handle for introducing diverse substituents, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The synthesis of 4-aminopyrazoles has traditionally involved multi-step processes, sometimes requiring harsh conditions or the use of hazardous reagents.[6][7]
This guide focuses on the application of a specific and valuable starting material: 1-(cyclopropylmethyl)-1H-pyrazol-4-amine . The N1-cyclopropylmethyl group is of particular interest in modern drug design. The cyclopropyl ring can enhance metabolic stability, improve potency, and favorably influence molecular conformation, often leading to improved drug-like properties.[8][9] This document provides a detailed, field-proven protocol for the synthesis of a representative pyrazole-based inhibitor through the amide coupling of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine with a suitable carboxylic acid. The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic strategy.
Synthetic Workflow Overview
The overall synthetic strategy involves a two-step process: the formation of an amide bond between 1-(cyclopropylmethyl)-1H-pyrazol-4-amine and a selected carboxylic acid, followed by purification of the final inhibitor. This approach is widely applicable for generating libraries of potential inhibitors for screening.
Caption: General workflow for the synthesis of a pyrazole-based inhibitor.
Detailed Protocols and Methodologies
Protocol 1: Amide Coupling of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine with 4-chlorobenzoic acid
This protocol details the synthesis of N-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)-4-chlorobenzamide, a representative pyrazole-based inhibitor.
Rationale for Reagent Selection:
-
1-(cyclopropylmethyl)-1H-pyrazol-4-amine: The core scaffold providing the pyrazole moiety and the beneficial cyclopropylmethyl group.
-
4-chlorobenzoic acid: A readily available carboxylic acid that introduces a common pharmacophore found in many kinase inhibitors. The chloro- a common substituent in kinase inhibitors, can engage in halogen bonding or occupy hydrophobic pockets in the target protein.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and widely used peptide coupling reagent that minimizes racemization and side reactions.[10] It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize the hexafluorophosphate salt of HATU and to deprotonate the carboxylic acid, facilitating its reaction with HATU.
-
DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and reagents, promoting a homogeneous reaction mixture.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| 1-(cyclopropylmethyl)-1H-pyrazol-4-amine | 137.18 | 100 | 0.729 | 1.0 |
| 4-chlorobenzoic acid | 156.57 | 126 | 0.802 | 1.1 |
| HATU | 380.23 | 335 | 0.881 | 1.2 |
| DIPEA | 129.24 | 0.32 mL | 1.82 | 2.5 |
| Anhydrous DMF | - | 5 mL | - | - |
| Ethyl acetate | - | - | - | - |
| Saturated aqueous sodium bicarbonate solution | - | - | - | - |
| Brine | - | - | - | - |
| Anhydrous sodium sulfate | - | - | - | - |
| Silica gel for column chromatography | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzoic acid (126 mg, 0.802 mmol).
-
Dissolution: Add anhydrous DMF (5 mL) to the flask and stir until the carboxylic acid is fully dissolved.
-
Activation: Add HATU (335 mg, 0.881 mmol) to the solution, followed by the dropwise addition of DIPEA (0.32 mL, 1.82 mmol). Stir the mixture at room temperature for 15 minutes. This pre-activation step is crucial for efficient coupling.
-
Amine Addition: In a separate vial, dissolve 1-(cyclopropylmethyl)-1H-pyrazol-4-amine (100 mg, 0.729 mmol) in a minimal amount of anhydrous DMF (approximately 1-2 mL). Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to remove any unreacted carboxylic acid and acidic byproducts), 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 60% ethyl acetate) to afford the pure N-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)-4-chlorobenzamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation and Expected Results
Table 1: Summary of Reaction Parameters and Expected Yield
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Expected Yield | 75-90% |
| Appearance of Final Product | White to off-white solid |
| TLC Mobile Phase | 50% Ethyl Acetate in Hexanes |
| Expected Rf | ~0.4 (will vary depending on exact conditions) |
Visualization of the Reaction Mechanism
The following diagram illustrates the key steps in the HATU-mediated amide coupling reaction.
Caption: Mechanism of HATU-mediated amide coupling.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
TLC Monitoring: Regular monitoring of the reaction by TLC allows for the visualization of the consumption of starting materials and the formation of the product, ensuring the reaction proceeds to completion. This prevents premature work-up and maximizes yield.
-
Spectroscopic Analysis: The identity and purity of the final compound must be confirmed by spectroscopic methods.
-
¹H NMR: Will confirm the presence of all expected protons and their correct integrations, including the characteristic signals for the cyclopropyl, pyrazole, and aromatic protons.
-
¹³C NMR: Will confirm the presence of all expected carbon atoms.
-
Mass Spectrometry (e.g., LC-MS): Will confirm the correct molecular weight of the desired product.
-
A successful synthesis will show a high conversion of starting materials to a single major product on the TLC plate, and the spectroscopic data for the purified product will be consistent with the structure of N-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)-4-chlorobenzamide.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of pyrazole-based inhibitors using 1-(cyclopropylmethyl)-1H-pyrazol-4-amine. The detailed explanation of the rationale behind the choice of reagents and reaction conditions, combined with clear, step-by-step instructions, empowers researchers to confidently apply this methodology in their own drug discovery efforts. The versatility of the amide coupling reaction allows for the rapid generation of diverse libraries of pyrazole-based compounds for biological evaluation.
References
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1345. [Link]
-
Organic Chemistry Portal. Pyrazole Synthesis. [Link]
-
Leach, A. G., et al. (2013). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. ACS Medicinal Chemistry Letters, 4(12), 1157-1161. [Link]
-
Gupton, J. T., et al. (1993). Synthetic Routes to 4-Amino-Pyrazoles from Vinamidinium Salts. Tetrahedron, 49(43), 10205-10220. [Link]
-
Reuman, M., et al. (2002). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 45(25), 5519-5530. [Link]
-
Al-Otaibi, M. S. (2022). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 27(1), 69. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]
-
Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9755-9785. [Link]
-
Engel, J., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 843-850. [Link]
-
Samara Journal of Science. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives | MDPI [mdpi.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. longdom.org [longdom.org]
- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
Application Note: Strategic Use of 1-(Cyclopropylmethyl)-1H-pyrazol-4-amine in the Synthesis of Potent TGF-β Receptor Inhibitors
Abstract
The transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of various pathologies, including cancer and fibrosis.[1][2] Consequently, the development of small molecule inhibitors targeting the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5), is a highly validated therapeutic strategy.[3] This application note provides a detailed guide for researchers and drug development professionals on the utilization of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine as a key synthetic intermediate for the construction of a potent class of TGF-βRI inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. We present the scientific rationale, detailed synthetic protocols, and workflow visualizations to facilitate the synthesis of these targeted therapeutics.
Introduction: The TGF-β Signaling Pathway and Therapeutic Intervention
The TGF-β superfamily of proteins orchestrates a wide array of cellular functions, including proliferation, differentiation, apoptosis, and immune response.[1][2] The signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TGF-βRII), which then recruits and phosphorylates a type I receptor (TGF-βRI).[4] This phosphorylation event activates the TGF-βRI kinase domain, which in turn phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3. These activated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.
Aberrant TGF-β signaling is deeply implicated in disease progression. In advanced cancers, it paradoxically switches from a tumor-suppressing to a tumor-promoting role, fostering metastasis, angiogenesis, and immune evasion.[3] In fibrotic diseases, it is a primary driver of the excessive deposition of extracellular matrix.[5] Therefore, inhibiting the kinase activity of TGF-βRI is a pivotal strategy to disrupt these pathological processes.[6][7]
Figure 1: Simplified TGF-β signaling pathway and the point of intervention by TGF-βRI kinase inhibitors.
The Pyrazole Scaffold in Kinase Inhibitor Design
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[8] The pyrazolo[3,4-d]pyrimidine core, in particular, is an isostere of adenine and serves as an excellent hinge-binding motif.[4]
The substituent at the N1 position of the pyrazole ring is crucial for modulating potency, selectivity, and pharmacokinetic properties. The cyclopropylmethyl group of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine offers several advantages:
-
Vectorial Projection: It directs other substituents towards specific regions of the kinase active site.
-
Metabolic Stability: The cyclopropyl group can enhance metabolic stability by blocking potential sites of oxidation.
-
Improved Physicochemical Properties: It can favorably influence lipophilicity and solubility, contributing to better drug-like properties.[9]
The 4-amino group serves as a critical handle for coupling the pyrazole core to other heterocyclic systems, most commonly a pyrimidine ring, to construct the final inhibitor.
Synthetic Strategy: Building the Pyrazolo[3,4-d]pyrimidine Core
The most convergent and widely adopted strategy for synthesizing pyrazolo[3,4-d]pyrimidine-based kinase inhibitors involves a sequential nucleophilic aromatic substitution (SNAr) approach.[2] This method leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions of a 2,4-dichloropyrimidine scaffold. Generally, the C4 position is more susceptible to nucleophilic attack.[2]
Our proposed synthesis utilizes this principle to construct a representative TGF-βRI inhibitor. The workflow involves:
-
Preparation of a Substituted Dichloropyrimidine: Synthesis of a key intermediate, 2,4-dichloro-5-methoxypyrimidine, from commercially available starting materials.
-
First SNAr Coupling: Reaction of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine with the dichloropyrimidine intermediate. The aminopyrazole will selectively displace the more reactive C4-chloro group.
-
Second SNAr Coupling (or Cross-Coupling): Introduction of a second amine or other nucleophile at the C2 position to complete the synthesis of the target inhibitor. This step allows for extensive diversification to optimize the structure-activity relationship (SAR).
Figure 2: General synthetic workflow for the preparation of a pyrazolo[3,4-d]pyrimidine-based TGF-βRI inhibitor.
Experimental Protocols
Disclaimer: These protocols are for research and development purposes only. All experiments should be conducted by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2,4-dichloro-5-methoxypyrimidine (Intermediate A)
This protocol describes the chlorination of 5-methoxyuracil to generate the key dichloropyrimidine intermediate.
| Reagent/Material | M.W. | Amount | Moles (equiv) |
| 5-Methoxyuracil | 142.11 | 10.0 g | 70.4 mmol (1.0) |
| Phosphorus oxychloride (POCl₃) | 153.33 | 60 mL | 647 mmol (9.2) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 18.4 mL | 105.6 mmol (1.5) |
| Toluene | - | 50 mL | - |
| Ice water | - | 200 mL | - |
| Ethyl acetate | - | 150 mL | - |
| Brine | - | 50 mL | - |
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add 5-methoxyuracil (10.0 g, 70.4 mmol) and toluene (50 mL).
-
Add phosphorus oxychloride (60 mL, 647 mmol) to the suspension.
-
Heat the mixture to 80 °C with stirring.
-
Slowly add N,N-diisopropylethylamine (18.4 mL, 105.6 mmol) dropwise over 30 minutes. The reaction mixture will become a clear solution.
-
Increase the temperature to 110 °C and reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring it into 200 mL of ice water with vigorous stirring. Caution: Exothermic reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 2,4-dichloro-5-methoxypyrimidine as a solid.[1]
Protocol 2: Synthesis of N-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)-2-chloro-5-methoxypyrimidin-4-amine (Intermediate C)
This protocol details the first SNAr coupling reaction between the aminopyrazole and the dichloropyrimidine intermediate.
| Reagent/Material | M.W. | Amount | Moles (equiv) |
| 2,4-dichloro-5-methoxypyrimidine (A) | 179.00 | 5.0 g | 27.9 mmol (1.0) |
| 1-(cyclopropylmethyl)-1H-pyrazol-4-amine (B) | 137.18 | 4.22 g | 30.7 mmol (1.1) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 7.3 mL | 41.9 mmol (1.5) |
| 2-Propanol (IPA) | - | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2,4-dichloro-5-methoxypyrimidine (5.0 g, 27.9 mmol) and 1-(cyclopropylmethyl)-1H-pyrazol-4-amine (4.22 g, 30.7 mmol) in 2-propanol (100 mL).
-
Add N,N-diisopropylethylamine (7.3 mL, 41.9 mmol) to the solution.
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting dichloropyrimidine is consumed.
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
If a precipitate has formed, collect the solid by filtration, wash with cold 2-propanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by trituration with diethyl ether or by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)-2-chloro-5-methoxypyrimidin-4-amine .
Protocol 3: Synthesis of a Representative TGF-βRI Inhibitor
This protocol describes the final coupling step to install a second substituent, for example, 2-aminopyridine, to complete the inhibitor synthesis. This reaction can also be performed using Buchwald-Hartwig amination conditions for less nucleophilic amines.[5][10]
| Reagent/Material | M.W. | Amount | Moles (equiv) |
| Intermediate C | 280.73 | 3.0 g | 10.7 mmol (1.0) |
| 2-Aminopyridine | 94.11 | 1.21 g | 12.8 mmol (1.2) |
| p-Toluenesulfonic acid monohydrate | 190.22 | 2.24 g | 11.8 mmol (1.1) |
| 1,4-Dioxane | - | 50 mL | - |
Procedure:
-
To a sealed tube or pressure vessel, add Intermediate C (3.0 g, 10.7 mmol), 2-aminopyridine (1.21 g, 12.8 mmol), and p-toluenesulfonic acid monohydrate (2.24 g, 11.8 mmol).
-
Add 1,4-dioxane (50 mL) and seal the vessel.
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. Monitor the reaction progress by LC-MS.
-
Cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a dichloromethane/methanol gradient) to afford the final TGF-βRI inhibitor .
Conclusion
The strategic use of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine as a versatile building block enables the efficient synthesis of potent pyrazolo[3,4-d]pyrimidine-based TGF-βRI inhibitors. The protocols outlined in this application note provide a robust and adaptable framework for researchers in medicinal chemistry and drug discovery to generate novel compounds for targeting TGF-β-driven diseases. The modular nature of the SNAr-based synthesis allows for extensive chemical exploration at the C2 position of the pyrimidine core, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles.
References
- Google Patents. (n.d.). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
-
Tan, B., Zhang, X., Quan, X., Zheng, G., Li, X., Zhao, L., Li, W., & Li, B. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]
-
Herbertz, T., et al. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy, 9, 4479–4499. [Link]
- Yingling, J. M., et al. (2004). Development of TGF-β signalling inhibitors for cancer therapy.
-
Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]
-
YouTube. (2020). TGF-Beta Receptor | Structure and Dimerization. Retrieved from [Link]
-
Giannelli, G., et al. (2015). Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients. Oncotarget, 6(24), 20305–20317. [Link]
-
Massagué, J. (2023). TGF-β signaling in health and disease. Cell, 186(19), 4007-4037. [Link]
-
Burke, J. P., & Macks, D. E. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]
-
Lee, M. K., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4679. [Link]
- Kumar, V., & Aggarwal, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 70-79.
-
Al-Ostoot, F. H., et al. (2022). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 27(19), 6649. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
- 1. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to common side reactions and challenges encountered during the synthesis of this important class of heterocyclic compounds. Drawing from established literature and field-proven insights, we aim to equip you with the knowledge to optimize your reaction outcomes and streamline your research and development efforts.
Introduction to Pyrazole Synthesis and Common Pitfalls
The synthesis of the pyrazole core is a cornerstone of medicinal chemistry, with numerous derivatives forming the basis of commercial drugs and agrochemicals.[1] The most prevalent synthetic route is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] Other significant methods include the reaction of hydrazines with α,β-unsaturated ketones and multicomponent reactions.[3][4]
While these methods are powerful, they are often plagued by a variety of side reactions that can complicate product purification, reduce yields, and in some cases, lead to reaction failure. The most common challenges include:
-
Lack of Regioselectivity: Formation of a mixture of regioisomers is the most frequent and often the most difficult challenge to overcome, particularly when using unsymmetrical starting materials.[2][4]
-
Incomplete Reaction or Intermediate Trapping: The reaction may stall at an intermediate stage, such as a pyrazoline or a hydroxylpyrazolidine, requiring an additional oxidation or dehydration step to achieve the desired aromatic pyrazole.[2][3][5]
-
Byproduct Formation: Depending on the specific substrates and reaction conditions (e.g., Vilsmeier-Haack conditions), various unexpected byproducts can arise.[6]
-
Poor Control over N-Alkylation: Subsequent functionalization of the pyrazole NH group can lead to a mixture of N-alkylated isomers, complicating the synthesis of specifically substituted pyrazoles.[7][8]
This guide will address each of these issues in a question-and-answer format, providing mechanistic explanations, diagnostic advice, and detailed protocols for mitigation.
Troubleshooting Guide & FAQs
Category 1: Regioselectivity in Cyclocondensation Reactions
Question 1: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a mixture of two pyrazole regioisomers. How can I control the regioselectivity?
Answer:
The formation of regioisomers is a classic challenge in pyrazole synthesis and is governed by the subtle interplay of steric and electronic effects of the substituents on both the 1,3-dicarbonyl compound and the hydrazine.[2] The reaction proceeds through the initial nucleophilic attack of one of the hydrazine nitrogens on a carbonyl carbon, followed by cyclization and dehydration. The regiochemical outcome depends on which carbonyl is attacked first and which nitrogen of the hydrazine is the initial nucleophile.
Mechanistic Insights:
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon of the 1,3-diketone is generally attacked preferentially by the more nucleophilic nitrogen of the hydrazine. For instance, in 4,4,4-trifluoro-1-arylbutan-1,3-diones, the carbonyl adjacent to the electron-withdrawing trifluoromethyl group is more electrophilic and is preferentially attacked.[3]
-
Steric Effects: Bulky substituents on either the diketone or the hydrazine can hinder the approach to a particular carbonyl group, directing the reaction towards the sterically less encumbered site.[3]
-
Hydrazine Nucleophilicity: In a substituted hydrazine (e.g., phenylhydrazine), the terminal -NH2 group is generally more nucleophilic and less sterically hindered than the substituted -NHR group.[3]
Troubleshooting Protocol:
-
Solvent and pH Adjustment: The reaction medium can significantly influence regioselectivity.
-
Acidic Conditions: In an acidic medium, the reaction is often directed by the stability of the intermediate enamine or hydrazone. Protonation of a carbonyl can activate it for attack. It has been shown that conducting the reaction in a dipolar aprotic solvent like N,N-dimethylacetamide (DMAc) with the addition of a strong acid (e.g., 10 N HCl) can significantly improve regioselectivity and yield by accelerating the dehydration steps.[3] For example, the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones in DMAc/HCl afforded the desired isomer with a selectivity of up to 98:2, a significant improvement over the equimolar mixtures obtained in ethanol.[3]
-
Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as solvents has been shown to improve regioselectivity in certain cases. These solvents have unique properties, being non-nucleophilic and poor hydrogen bond acceptors, which can alter the reaction pathway.[9]
-
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Choice of Hydrazine Salt: Using the hydrochloride salt of the hydrazine can alter the pH of the reaction medium and influence the outcome.
Data Summary: Effect of Reaction Conditions on Regioselectivity
| 1,3-Diketone Substrate | Hydrazine | Solvent | Additive | Isomer Ratio (Major:Minor) | Reference |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | None | ~1:1 | [3] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | DMAc | 10 N HCl | 98:2 | [3] |
| 1-Aryl-1,3-butanedione | Methylhydrazine | Ethanol | None | 93:3 to 97:3 | [3] |
| 1-Aryl-1,3-butanedione | Arylhydrazine | Ethanol | None | 87:13 to 99:1 | [3] |
Visualizing the Reaction Pathway:
Caption: Regioselectivity in Knorr Pyrazole Synthesis.
Category 2: Incomplete Reactions and Intermediate Formation
Question 2: My reaction has stalled, and I've isolated a non-aromatic product. How do I identify it and convert it to the desired pyrazole?
Answer:
This is a common issue, particularly when reacting α,β-unsaturated ketones with hydrazines or in some Knorr syntheses. The reaction often proceeds via a stable, non-aromatic intermediate, such as a pyrazoline or a 5-hydroxypyrazoline, which requires a subsequent step to form the final aromatic pyrazole.[3][5]
Identifying the Intermediate:
-
Pyrazolines: These are five-membered rings containing one double bond. Their presence can be confirmed by ¹H NMR spectroscopy, which will show signals for aliphatic protons (typically in the 2.5-5.0 ppm range) that are absent in the aromatic pyrazole product.
-
5-Hydroxypyrazolines: These are intermediates in the Knorr synthesis and can be quite stable. They will show a characteristic hydroxyl (-OH) signal in the ¹H NMR and IR spectra, and the C5 carbon will appear as a quaternary, oxygen-bearing carbon in the ¹³C NMR spectrum.
Troubleshooting Protocol:
-
For Pyrazoline Intermediates (from α,β-unsaturated ketones):
-
Oxidation: The pyrazoline needs to be oxidized to the corresponding pyrazole. This can be achieved using a variety of oxidizing agents.
-
Mild Oxidation: Simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere can be effective and is environmentally benign.[5]
-
Chemical Oxidants: A solution of bromine in a suitable solvent can be used for in-situ oxidation.[5] Other oxidants like iodine or copper salts (e.g., Cu(OTf)₂) can also be effective.[3]
-
-
-
For 5-Hydroxypyrazoline Intermediates (from 1,3-diketones):
-
Dehydration: This intermediate requires acid-catalyzed dehydration to form the aromatic pyrazole. Refluxing the isolated intermediate in a solvent like THF with aqueous HCl is a standard and effective procedure.[10]
-
Experimental Protocol: Oxidation of a Pyrazoline Intermediate
-
Isolate the crude pyrazoline after the initial cyclocondensation reaction.
-
Dissolve the pyrazoline in a minimal amount of a high-boiling polar aprotic solvent, such as DMSO.
-
Heat the solution to 80-100 °C and bubble air or oxygen through the mixture, or simply stir under an oxygen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting pyrazoline is consumed.
-
Work up the reaction by diluting with water and extracting the pyrazole product with a suitable organic solvent.
Visualizing the Intermediate Conversion:
Caption: Pathways for converting common intermediates to pyrazoles.
Category 3: N-Alkylation Regioselectivity
Question 3: I am trying to alkylate my pyrazole, but I am getting a mixture of two N-alkylated isomers. How can I control the position of alkylation?
Answer:
The regioselectivity of N-alkylation is a significant challenge because the two nitrogen atoms of the pyrazole ring have similar nucleophilicity.[7] The outcome of the reaction is highly dependent on the steric and electronic nature of the substituents already on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions (base, solvent).
Mechanistic Insights:
-
Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom. A bulky substituent at the C3 or C5 position will direct the incoming alkyl group to the more accessible N1 or N2 nitrogen, respectively.
-
Electronic Effects: The distribution of electron density in the pyrazole ring, as influenced by substituents, can affect the relative nucleophilicity of the two nitrogen atoms.
-
Tautomerism: NH-pyrazoles exist as a mixture of tautomers. The specific tautomer present in solution can influence the site of alkylation.
Troubleshooting Protocol:
-
Functional Group Tuning: It has been demonstrated that modifying a functional group on the pyrazole ring can effectively guide the regioselectivity of alkylation. For instance, converting an acetyl group to a hydrazone can switch the preferred site of alkylation in trifluoromethyl-substituted pyrazoles.[7] This approach offers a powerful, albeit substrate-specific, method for controlling the reaction outcome.
-
Protecting Groups: While often adding steps to a synthesis, the use of a removable directing group on one of the nitrogen atoms is a classic strategy to ensure alkylation occurs at the desired position.
-
Enzymatic Alkylation: Emerging research has shown that engineered enzymes, such as methyltransferases, can perform highly regioselective N-alkylation of pyrazoles, offering a green and highly specific alternative to traditional chemical methods.[11]
-
Chromatographic Separation: If a mixture of isomers is unavoidable, careful optimization of chromatographic conditions is necessary for their separation.
Experimental Protocol: Separation of N-Alkylated Pyrazole Isomers
-
Technique: Flash column chromatography is the most common method.
-
Stationary Phase: High-purity silica gel (100-200 mesh) is a good starting point. If separation is difficult on silica, consider using alumina (neutral, acidic, or basic) or reverse-phase silica.[12]
-
Mobile Phase Optimization:
-
Begin with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
If co-elution persists, try a different solvent system (e.g., dichloromethane/methanol).
-
For basic pyrazoles that may exhibit peak tailing on silica, adding a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase can significantly improve peak shape and resolution.[10]
-
-
Loading Technique: For optimal separation, use the "dry loading" method. Dissolve the crude product in a volatile solvent (e.g., DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[10]
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved January 26, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 26, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Retrieved January 26, 2026, from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 26, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved January 26, 2026, from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 26, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2023). MDPI. Retrieved January 26, 2026, from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
¹H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl₃). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). MDPI. Retrieved January 26, 2026, from [Link]
-
Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). PubMed. Retrieved January 26, 2026, from [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved January 26, 2026, from [Link]
- Method for purifying pyrazoles. (2011). Google Patents.
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. (2005). Universitat Autònoma de Barcelona Research Portal. Retrieved January 26, 2026, from [Link]
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- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Pyrazole N-Alkylation Reactions
Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical reaction in their synthetic workflows. Here, we address the common challenges encountered during the N-alkylation of pyrazoles, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
The N-alkylation of unsymmetrically substituted pyrazoles is fundamentally a question of regioselectivity. The two nitrogen atoms of the pyrazole ring (N1 and N2) present distinct electronic and steric environments, leading to the potential formation of two regioisomeric products. Controlling the reaction to favor the desired isomer is the most persistent challenge in this area of synthesis.[1]
Section 1: Regioselectivity Issues
Question: My N-alkylation of a 3-substituted pyrazole is giving me a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the regioselectivity?
Answer: This is the most common issue in pyrazole alkylation. The outcome is a delicate balance between steric and electronic factors, influenced by the substrate, electrophile, base, and solvent.[2] To improve selectivity, you must systematically manipulate these variables.
Causality & Mechanism: The reaction proceeds via deprotonation of the pyrazole N-H by a base to form a pyrazolate anion. This anion is an ambident nucleophile, with negative charge density distributed across both nitrogen atoms. The subsequent SN2 attack on the alkylating agent can occur from either nitrogen.
-
Steric Hindrance: The substituent at the 3- (or 5-) position will sterically encumber the adjacent N2 nitrogen. Therefore, nucleophilic attack is often favored at the less hindered N1 position.[3][4] This effect becomes more pronounced with bulkier substituents on the pyrazole ring or a bulkier incoming electrophile.
-
Electronic Effects: The electronic nature of the pyrazole substituents influences the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups (EWGs) at C3 can increase the acidity of the N1-H, but the resulting conjugate base may have reduced nucleophilicity at N2. The interplay is complex and can be substrate-dependent.
Troubleshooting Workflow:
Caption: A logical workflow for addressing poor regioselectivity in pyrazole N-alkylation.
Specific Strategies to Try:
-
Change the Base/Cation: The nature of the base and its corresponding metal cation can significantly influence regioselectivity.[2] Larger cations like Cesium (from Cs₂CO₃) or Potassium (from K₂CO₃ or KOtBu) can coordinate preferentially with one of the pyrazole nitrogens, effectively blocking it and directing the alkylation to the other nitrogen.
-
Use a Bulky Alkylating Agent: If your synthesis allows, using a sterically demanding alkylating agent can dramatically favor alkylation at the less hindered N1 position. Recently, the use of α-halomethylsilanes as "masked" methylating reagents has proven highly effective for achieving N1 selectivity.[1]
-
Solvent Effects: The solvent plays a crucial role in solvating the pyrazolate anion and the counter-cation. In polar aprotic solvents like DMF or acetonitrile, the reaction is common.[5] Switching to a less polar solvent like THF or dioxane can enhance the coordinating effect of the cation, thereby improving selectivity.
-
Functional Group Tuning: The substituents on the pyrazole ring can be modified to direct the alkylation. For example, modifying a carbonyl group to a hydrazone has been shown to switch the regioselectivity of the reaction.[2]
Question: I need to synthesize the N2-alkylated pyrazole, but my reaction heavily favors the N1 isomer due to a bulky C3 substituent. What can I do?
Answer: Synthesizing the sterically hindered N2 isomer is a significant challenge that often requires a change in strategy from direct alkylation.
Strategies for N2-Alkylation:
-
Protecting Group Strategy: A common and effective method is to introduce a removable protecting group at the N1 position. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly useful. The strategy is as follows:
-
Protect the pyrazole N-H with SEM-Cl. This protection is often not selective, but the isomers can be separated.
-
The SEM group on the N1-protected isomer directs a second functionalization (e.g., arylation) to the C5 position.
-
A key step is the "SEM-group transposition," where under specific acidic or fluoride-mediated conditions, the SEM group can migrate from N1 to N2.
-
With N2 now protected, the N1 position can be deprotonated and selectively alkylated.
-
Finally, the SEM group is removed to yield the desired N1-alkylated, N2-H pyrazole. While complex, this offers complete regiocontrol.
-
-
Directed Metalation: If the pyrazole has a directing group, it may be possible to use directed ortho-metalation (DoM) logic to deprotonate a specific carbon, followed by functionalization and ring-closing strategies that build the desired substitution pattern from the ground up.
-
Alternative Synthetic Routes: Instead of direct alkylation, consider building the pyrazole ring from precursors that already contain the desired N2-substituent. This involves reacting a 1,3-dicarbonyl compound (or equivalent) with a substituted hydrazine (R-NH-NH₂).[6] This is often the most reliable method for accessing N2-substituted pyrazoles.
Section 2: Low Yield & Incomplete Conversion
Question: My pyrazole N-alkylation reaction is sluggish and gives a low yield, with a lot of starting material remaining even after prolonged heating. What's wrong?
Answer: Low conversion points to issues with reactivity, which can stem from several factors including the choice of base, alkylating agent, or temperature.
Potential Causes & Solutions:
-
Insufficiently Strong Base: The pKa of the pyrazole N-H is typically in the range of 14-15. While a moderately strong base like K₂CO₃ is often sufficient, electron-withdrawing groups on the pyrazole ring can increase its acidity, while electron-donating groups decrease it. If your pyrazole is less acidic, K₂CO₃ may not be strong enough to generate the pyrazolate anion in sufficient concentration.
-
Solution: Switch to a stronger base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). NaH is a common choice as it irreversibly deprotonates the pyrazole.[2]
-
-
Poor Electrophile: The reactivity of the alkylating agent (R-X) follows the order I > Br > Cl.
-
Solution: If you are using an alkyl chloride, switching to the corresponding bromide or iodide will significantly accelerate the reaction. If the halide is not reactive enough, consider converting the alcohol (R-OH) to a better leaving group like a tosylate (R-OTs) or mesylate (R-OMs).
-
-
Low Temperature: While higher temperatures can sometimes negatively impact selectivity, they are often necessary to drive the reaction to completion.
-
Solution: If you are running the reaction at room temperature, try heating it. A common temperature range is 60-100 °C in solvents like DMF or acetonitrile.[5]
-
-
Phase Transfer Catalysis: For reactions that are heterogeneous (e.g., solid K₂CO₃ in acetonitrile), the reaction rate can be limited by the interface between phases.
-
Solution: Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6. These catalysts help shuttle the pyrazolate anion into the organic phase, accelerating the reaction. Some methods have shown high yields can be obtained without solvent using phase transfer catalysis.[5]
-
Table 1: Common Conditions for Pyrazole N-Alkylation
| Base | Solvent(s) | Typical Temperature | Notes |
| K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 25 - 100 °C | Standard, mild conditions. Good starting point.[2] |
| NaH | THF, DMF | 0 - 60 °C | Strong, non-nucleophilic base. Irreversible deprotonation. |
| KOtBu | THF, t-BuOH | 25 - 80 °C | Strong, bulky base. Can influence regioselectivity. |
| DBU, DIPEA | Acetonitrile, DCM | 25 - 80 °C | Organic, non-nucleophilic bases. Useful for sensitive substrates. |
Section 3: Side Product Formation
Question: I'm observing a side product with a mass corresponding to my desired product + alkyl group. What is happening?
Answer: You are likely observing over-alkylation, leading to the formation of a quaternary pyrazolium salt.
Mechanism & Prevention: After the initial N-alkylation, the product is an N-substituted pyrazole. The remaining nitrogen atom is still nucleophilic and can attack another molecule of the alkylating agent, especially if a reactive electrophile (like methyl iodide) is used in excess or at high temperatures.
Caption: Reaction pathway showing desired mono-alkylation vs. the over-alkylation side reaction.
Solutions:
-
Control Stoichiometry: Use the alkylating agent as the limiting reagent. A slight excess (1.05-1.1 equivalents) is often sufficient. Avoid using large excesses.
-
Slow Addition: Add the alkylating agent slowly to the solution of the pyrazolate anion. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more nucleophilic pyrazolate over the neutral N-alkyl pyrazole product.
-
Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the quaternary salt.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 3-Phenylpyrazole
This protocol provides a standard starting point for the N-alkylation of a generic pyrazole using potassium carbonate as the base.
Materials:
-
3-Phenylpyrazole (1.0 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 1.5 eq)
-
Alkyl Bromide (e.g., Benzyl Bromide, 1.1 eq)
-
Acetonitrile (MeCN), anhydrous (approx. 0.1 M concentration)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, nitrogen/argon line
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-phenylpyrazole (e.g., 1.44 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Add anhydrous acetonitrile (100 mL) to the flask.
-
Stir the resulting suspension vigorously for 15 minutes at room temperature.
-
Add the alkyl bromide (e.g., benzyl bromide, 1.3 mL, 11 mmol) to the suspension dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS every hour. The starting material is typically consumed within 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and salts through a pad of Celite, washing the pad with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the two regioisomers and any unreacted starting material.
Protocol 2: Analysis of Regioisomers by NMR Spectroscopy
Distinguishing between the N1 and N2 alkylated isomers is critical and is reliably achieved using NMR spectroscopy.
Key Principles:
-
1H NMR: The chemical shifts of the pyrazole ring protons (H4 and H5) are sensitive to the substitution pattern. The proton on the carbon adjacent to the newly substituted nitrogen often experiences a different electronic environment.
-
13C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are also diagnostic.
-
2D NMR (NOESY/ROESY): This is the most definitive method. An NOE (Nuclear Overhauser Effect) correlation between the protons of the newly introduced alkyl group (e.g., the -CH₂- protons of a benzyl group) and the protons of the substituent at the C3 or C5 position provides unambiguous proof of proximity, thus confirming the regiochemistry.[7]
-
N1-Isomer: An NOE will be observed between the alkyl group protons and the protons of the C5 substituent.
-
N2-Isomer: An NOE will be observed between the alkyl group protons and the protons of the C3 substituent.
-
Example Procedure (using the product from Protocol 1):
-
Dissolve a pure sample of one of the isolated isomers in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire standard 1H and 13C NMR spectra.
-
Acquire a 2D NOESY or ROESY spectrum.
-
Process the data. For the 1-benzyl-3-phenyl-1H-pyrazole isomer, you would expect to see an NOE correlation between the benzylic protons (~5.4 ppm) and the C5-H proton of the pyrazole ring (~7.7 ppm). For the 1-benzyl-5-phenyl-1H-pyrazole isomer, the correlation would be between the benzylic protons and the C3-H proton (~6.5 ppm).
References
-
Edilova, Y.O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]
-
El-Adl, K., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 26, 2026, from [Link]
-
Al-Saraier, S., et al. (2021). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Molecular Structure. Available at: [Link]
- Tanaka, K., et al. (1996). N-alkylation method of pyrazole. Google Patents (EP0749963A1).
-
Meador, R.I.L., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. Available at: [Link]
-
Yang, E., & Dalton, D.M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]
-
Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
-
Chisholm, J.D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 1-(cyclopropylmethyl)-1H-pyrazol-4-amine and Other Pyrazole Amines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Medicinal Chemistry
The pyrazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a key structural motif in numerous FDA-approved drugs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[2][3] The metabolic stability of the pyrazole ring further enhances its attractiveness in drug design.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory activities.[4]
This guide provides a comparative analysis of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine , a commercially available yet underexplored pyrazole amine, against other well-characterized pyrazole amines. In the absence of direct comparative experimental data for this specific molecule, this document serves as a prospective analysis for drug discovery programs. We will leverage established structure-activity relationship (SAR) principles to hypothesize its potential performance and guide future experimental design. The focus will be on two key therapeutic areas where pyrazole amines have shown significant promise: Cyclin-Dependent Kinase (CDK) inhibition and Transforming Growth Factor-beta (TGF-β) receptor inhibition.
The Subject of Our Investigation: 1-(cyclopropylmethyl)-1H-pyrazol-4-amine
Figure 1: Chemical structure of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine
Chemical Formula: C₇H₁₁N₃ Molecular Weight: 137.18 g/mol CAS Number: 1156169-29-7
This molecule features a 4-aminopyrazole core, a common pharmacophore in kinase inhibitors, functionalized at the N1 position with a cyclopropylmethyl group. The cyclopropyl moiety is a well-regarded substituent in medicinal chemistry, often introduced to improve metabolic stability, binding affinity, and potency by inducing a favorable conformation. This guide will explore the potential impact of this N1-cyclopropylmethyl substitution in comparison to other pyrazole amines with different N1 substituents or substitution patterns.
Comparative Analysis: A Forward Look into Potential Applications
Given the nascent stage of research into 1-(cyclopropylmethyl)-1H-pyrazol-4-amine, we will compare its structural features to those of known pyrazole amines with established biological activities. This comparative analysis will be grounded in SAR studies of N1-substituted pyrazoles, providing a rationale for prioritizing this compound in future screening campaigns.
As a Potential Cyclin-Dependent Kinase 2 (CDK2) Inhibitor
CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[5] Pyrazole-based compounds have emerged as a promising class of CDK2 inhibitors.[6][7] A notable study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines as CDK2 inhibitors revealed critical SAR insights.[6]
Key SAR Insight: In this series, N-alkylation of the pyrazol-4-yl ring at the pyrimidinyl-C2-NH position was found to be detrimental to both CDK2 inhibition and antiproliferative activity.[6]
Comparative Hypothesis:
-
Known Inhibitor (Compound 15): This potent CDK2 inhibitor (Ki = 0.005 µM) features an unsubstituted N1 on the pyrazole ring involved in key hydrogen bonding interactions within the kinase active site.[6]
-
1-(cyclopropylmethyl)-1H-pyrazol-4-amine: Based on the SAR from the aforementioned study, the presence of the N1-cyclopropylmethyl group in our target molecule might disrupt the hydrogen bond network essential for high-affinity binding to the CDK2 active site. However, it is crucial to recognize that this SAR is specific to the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold. In a different chemical context, the N1-cyclopropylmethyl group could occupy a different pocket, potentially leading to enhanced activity.
Table 1: Comparative Data of Selected Pyrazole-Based CDK2 Inhibitors
| Compound | Structure | Target | Kᵢ (µM) | Antiproliferative Activity (GI₅₀ µM, A2780 cells) | Reference |
| Compound 14 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | CDK2 | 0.007 | Lower than lead compound | [6] |
| Compound 15 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | CDK2 | 0.005 | 0.158 | [6] |
| Compound 23 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (topological isomer of 15) | CDK2 | 0.090 | 7.350 | [6] |
Future Experimental Rationale: The conflicting SAR data for N1-substitution in different pyrazole scaffolds underscores the importance of empirical testing. 1-(cyclopropylmethyl)-1H-pyrazol-4-amine should be screened against a panel of CDKs to determine its inhibitory potential and selectivity. The cyclopropylmethyl group may offer advantages in terms of metabolic stability and could be explored as a building block for novel pyrazole-based CDK inhibitors with different core structures.
As a Potential Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5) Inhibitor
The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[8] Small molecule inhibitors of the TGF-β type I receptor kinase (ALK5) are therefore of great therapeutic interest. Pyrazole-based compounds have been identified as potent ALK5 inhibitors.[8]
Key SAR Insight: Studies on pyrazole-based ALK5 inhibitors have shown that substitution at the N1 position is well-tolerated and can be optimized to enhance potency and pharmacokinetic properties. For example, a series of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives were developed as potent ALK5 inhibitors, highlighting the favorable properties of the N1-cyclopropyl group in this context.
Comparative Hypothesis:
-
Known Inhibitors: Many potent pyrazole-based ALK5 inhibitors feature N1-substitutions that occupy a hydrophobic pocket in the kinase domain.
-
1-(cyclopropylmethyl)-1H-pyrazol-4-amine: The N1-cyclopropylmethyl group in our target molecule is a promising feature for ALK5 inhibition. This group can provide a good balance of lipophilicity and conformational rigidity, potentially leading to high potency and favorable pharmacokinetic properties.
Future Experimental Rationale: Given the precedence for N1-substituted pyrazoles as effective ALK5 inhibitors, 1-(cyclopropylmethyl)-1H-pyrazol-4-amine represents a high-priority candidate for screening in ALK5 kinase assays. Its performance should be compared against known pyrazole-based ALK5 inhibitors with different N1-substituents (e.g., methyl, ethyl, phenyl) to elucidate the specific contribution of the cyclopropylmethyl group to potency and selectivity.
Experimental Protocols
To facilitate the experimental validation of the hypotheses presented, detailed protocols for key biological assays are provided below.
Synthesis of Pyrazole Amines
A general method for the synthesis of 4-aminopyrazoles involves the reaction of a β-ketonitrile with a substituted hydrazine. For 1-(cyclopropylmethyl)-1H-pyrazol-4-amine, this would typically involve the reaction of cyclopropylmethylhydrazine with a suitable β-ketonitrile precursor. The synthesis of substituted pyrazoles can also be achieved through multi-component reactions or by functionalization of a pre-formed pyrazole ring.[9]
Caption: General synthetic route for 4-aminopyrazoles.
In Vitro Kinase Inhibition Assay (CDK2/ALK5)
The inhibitory activity of pyrazole amines against CDK2 and ALK5 can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1x kinase reaction buffer.
-
Dilute the kinase (CDK2/cyclin E2 or active ALK5) to the desired concentration in the reaction buffer.
-
Prepare a solution of the substrate (e.g., a specific peptide substrate for the kinase) and ATP in the reaction buffer.
-
Prepare serial dilutions of the test compounds (pyrazole amines) and a known inhibitor as a positive control in the reaction buffer with a final DMSO concentration not exceeding 1%.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound or control.
-
Add 2 µL of the diluted kinase.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
The antiproliferative activity of the pyrazole amines can be assessed using the MTT assay, which measures the metabolic activity of cells.[10]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., a relevant cancer cell line for the kinase target) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the pyrazole amines for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ (concentration that inhibits cell growth by 50%) for each compound.
-
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine is currently lacking in the public domain, a comprehensive analysis of the existing literature on pyrazole amines allows for the formulation of a strong hypothesis-driven approach to its evaluation. The N1-cyclopropylmethyl moiety is a synthetically accessible and medicinally relevant substituent that has shown both beneficial and detrimental effects on the activity of pyrazole-containing compounds, depending on the specific biological target and the overall molecular scaffold.
Based on our comparative analysis, we propose that 1-(cyclopropylmethyl)-1H-pyrazol-4-amine is a promising candidate for screening as a TGF-β receptor (ALK5) inhibitor , where N1-substitutions are generally well-tolerated and can enhance pharmacokinetic properties. Its potential as a CDK2 inhibitor is less certain and warrants experimental investigation to determine if the cyclopropylmethyl group can be accommodated in the active site of this kinase family.
The experimental protocols provided in this guide offer a clear path forward for the empirical validation of these hypotheses. By systematically screening 1-(cyclopropylmethyl)-1H-pyrazol-4-amine and comparing its performance to other N1-substituted and unsubstituted pyrazole amines, researchers can elucidate the true potential of this intriguing molecule and pave the way for the development of novel therapeutics.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1-(Cyclopropylmethyl)-1H-pyrazol-4-amine Based Inhibitors
For researchers, scientists, and drug development professionals, the journey of crafting a potent and selective kinase inhibitor is fraught with the challenge of off-target effects. The intricate and highly conserved nature of the ATP-binding site across the human kinome means that even the most meticulously designed inhibitor can interact with unintended kinases, leading to unforeseen biological consequences and potential toxicities. This guide provides an in-depth comparative analysis of the cross-reactivity of inhibitors based on the 1-(cyclopropylmethyl)-1H-pyrazol-4-amine scaffold, a privileged structure in modern kinase inhibitor design.
While a comprehensive public kinome scan of an inhibitor with this exact scaffold remains to be published, by examining structurally related compounds and leveraging established methodologies for assessing kinase selectivity, we can build a predictive framework to guide the development and characterization of this important class of molecules.
The Pyrazole Scaffold: A Double-Edged Sword of Potency and Promiscuity
The pyrazole ring is a cornerstone in the architecture of numerous clinically approved and investigational kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the kinase hinge region makes it a powerful anchor for achieving high-potency inhibition. However, this same feature contributes to the potential for broad kinase cross-reactivity if not carefully managed through strategic chemical modifications.
The 1-(cyclopropylmethyl) substituent at the N1 position of the pyrazole ring is of particular interest. This group is often introduced to explore the solvent-exposed region of the ATP-binding pocket, aiming to enhance potency and modulate selectivity. Understanding how this specific moiety influences the inhibitor's interaction with the wider kinome is critical for advancing drug discovery programs.
Comparative Cross-Reactivity Analysis: Learning from Analogs
To anticipate the potential off-target profile of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine based inhibitors, we will examine the selectivity data of structurally related compounds that have been subjected to extensive kinase profiling.
Case Study 1: The JAK Family and Beyond - Insights from Pyrazole-Pyrrolopyrimidine Scaffolds
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases crucial for cytokine signaling. Several approved JAK inhibitors, such as Ruxolitinib and Baricitinib, are built upon a pyrazole-pyrrolopyrimidine core. A chemical proteomics study of clinical JAK inhibitors revealed that these two drugs, sharing the same scaffold, exhibit a common set of off-targets.[3]
This finding underscores a critical principle: the core scaffold is a primary determinant of the broader cross-reactivity profile. Therefore, it is plausible that novel inhibitors incorporating the 1-(cyclopropylmethyl)-1H-pyrazol-4-amine core could also interact with some of the known off-targets of established pyrazole-based JAK inhibitors.
Case Study 2: The Quest for Selectivity - Targeting CDK16 and JNK3
Recent research has highlighted the potential for achieving high selectivity with pyrazole-based inhibitors through careful chemical design. A study on 3-amino-1H-pyrazole-based inhibitors identified compounds with a cyclopropyl moiety on the pyrazole ring that demonstrated excellent cellular activity and selectivity for Cyclin-Dependent Kinase 16 (CDK16).[4]
Similarly, a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were developed as highly selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), with kinase profiling against a panel of 38 kinases confirming their specificity.[5] These examples demonstrate that while the pyrazole core can confer broad activity, strategic substitutions at other positions can effectively "steer" the inhibitor towards a specific target and away from off-targets.
Table 1: Comparative Kinase Inhibition Profile of Structurally Related Pyrazole-Based Inhibitors
| Compound Class | Primary Target(s) | Key Off-Targets Identified | Reference |
| Pyrazole-Pyrrolopyrimidine | JAK family | Common off-targets for Ruxolitinib and Baricitinib | [3] |
| 3-Amino-1H-pyrazole | CDK16 | High selectivity demonstrated | [4] |
| 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | High selectivity against a 38-kinase panel | [5] |
Experimental Workflows for Assessing Cross-Reactivity
To rigorously characterize the selectivity of a novel 1-(cyclopropylmethyl)-1H-pyrazol-4-amine based inhibitor, a multi-pronged experimental approach is essential. The following workflows represent the gold standard in the field for defining an inhibitor's kinome-wide interaction profile.
Workflow 1: Broad Kinome Profiling using Competition Binding Assays
The most comprehensive method for assessing inhibitor selectivity is through a large-scale kinome scan. This is typically performed as a fee-for-service by specialized vendors. The fundamental principle is a competition binding assay where the test inhibitor's ability to displace a known, tagged ligand from a large panel of kinases is quantified.
Caption: Workflow for large-scale kinome profiling.
Workflow 2: In-Cell Target Engagement with the Cellular Thermal Shift Assay (CETSA)
While in vitro binding assays are powerful, they do not always reflect an inhibitor's behavior in a cellular context. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. This provides direct evidence of target engagement in a more physiologically relevant environment.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Experimental Protocols
Protocol 1: KinomeScan™ Profiling (Representative)
-
Compound Preparation: Dissolve the test inhibitor in 100% DMSO to a stock concentration of 100 mM. Prepare serial dilutions in DMSO to achieve the desired screening concentrations.
-
Assay Plate Preparation: In a multi-well plate, combine the test inhibitor with a specific kinase, a DNA-tagged ligand, and buffer.
-
Competition Binding: Incubate the plate to allow the test inhibitor and the tagged ligand to compete for binding to the kinase.
-
Immobilization and Washing: Transfer the reaction mixture to a plate coated with a capture agent that binds the kinase. Wash away unbound components.
-
Signal Quantification: Quantify the amount of DNA-tagged ligand remaining bound to the immobilized kinase using quantitative PCR (qPCR).
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested inhibitor concentrations. For compounds showing significant inhibition, determine the dissociation constant (Kd) to quantify binding affinity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
-
Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the test inhibitor or vehicle (DMSO) for a specified time.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Separation of Soluble and Aggregated Proteins: Cool the samples to room temperature and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target kinase and a loading control.
-
Data Analysis: Quantify the band intensities and plot the normalized intensity of the soluble target protein as a function of temperature. Determine the melting temperature (Tm) for the vehicle and inhibitor-treated samples. A shift in Tm indicates target engagement.
Conclusion and Future Directions
The 1-(cyclopropylmethyl)-1H-pyrazol-4-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct, comprehensive cross-reactivity data for this specific substitution pattern is not yet publicly available, a thorough analysis of structurally related inhibitors provides valuable insights into its potential kinome-wide interaction profile. The pyrazole core suggests a predisposition for interacting with a range of kinases, but the examples of highly selective CDK16 and JNK3 inhibitors demonstrate that careful chemical optimization can overcome this inherent promiscuity.
For any drug discovery program centered on this scaffold, a rigorous and multi-faceted approach to selectivity profiling is paramount. The combination of large-scale kinome scanning and in-cell target engagement assays like CETSA will be instrumental in identifying potent, selective, and ultimately safer, clinical candidates. As more data on the cross-reactivity of 1-substituted pyrazole inhibitors becomes available, our understanding of the subtle structure-activity relationships that govern kinase selectivity will continue to evolve, paving the way for the next generation of targeted therapies.
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Molecules. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
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Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. [Link]
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PubMed. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link]
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Frontiers in Chemistry. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). [Link]
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European Patent Office. (2011). Pyrazole-amine compounds useful as kinase inhibitors. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 1-Substituted-1H-Pyrazol-4-Amine Derivatives as Kinase Inhibitors
The 1H-pyrazol-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile framework for the design of potent and selective inhibitors against a range of protein kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of this scaffold, with a particular focus on the influence of substitutions at the N1 position of the pyrazole ring, including the therapeutically relevant cyclopropylmethyl group. We will delve into the nuanced effects of structural modifications on inhibitory potency and selectivity against key kinase targets, including Transforming Growth Factor-β Type I Receptor (ALK5), Janus Kinases (JAKs), and Cyclin-Dependent Kinase 2 (CDK2). This analysis is supported by a compilation of experimental data from peer-reviewed studies, offering researchers and drug development professionals a comprehensive resource to guide future inhibitor design.
The Pyrazol-4-Amine Core: A Versatile Kinase Hinge-Binder
The pyrazole ring system is a bioisostere of the purine nucleus, a fundamental component of the ATP molecule. This mimicry allows pyrazole-based inhibitors to effectively compete with ATP for binding to the kinase hinge region, a critical interaction for potent inhibition. The 4-amino group typically serves as a key hydrogen bond donor, anchoring the scaffold within the active site. The true versatility of this scaffold, however, lies in the three key vectors for chemical modification: the N1, C3, and C5 positions of the pyrazole ring, and the 4-amino group itself. Strategic modifications at these sites allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative SAR Analysis Across Key Kinase Targets
The following sections dissect the SAR of 1-substituted-1H-pyrazol-4-amine derivatives for different kinase families, drawing comparisons to highlight both target-specific requirements and broader trends.
Transforming Growth Factor-β Type I Receptor (ALK5) Inhibitors
The TGF-β signaling pathway plays a crucial role in cellular growth, differentiation, and extracellular matrix production.[1] Dysregulation of this pathway is implicated in fibrosis and cancer, making its primary kinase, ALK5, an attractive therapeutic target.[1][2]
A notable example of a potent ALK5 inhibitor is the 1-(cyclopropylmethyl)-1H-pyrazol-4-amine derivative, compound 12r , identified by Tan et al. This compound demonstrated strong in vitro and in vivo inhibitory activity, with an oral bioavailability of 57.6%.
Key SAR Insights for ALK5 Inhibitors:
-
N1-Substitution: The cyclopropylmethyl group at the N1 position appears to be highly favorable for ALK5 inhibition. This small, rigid, and lipophilic group likely occupies a hydrophobic pocket in the kinase active site, contributing to enhanced binding affinity. While direct comparisons with other N1-substituents in the same study are limited, the high potency of compounds bearing this moiety suggests its importance.
-
C3-Substitution: A tetrahydro-2H-pyran-4-yl group at the C3 position was found to be optimal in the series leading to compound 12r . This group likely engages in favorable interactions within the active site.
-
4-Amino Linkage: The 4-amino group is linked to a pyridine ring, which in turn is further substituted. This extended moiety is crucial for interacting with the solvent-exposed region of the kinase, and modifications here significantly impact potency.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is central to the immune response, and its aberrant activation is linked to inflammatory diseases and cancers.[3][4] Consequently, the development of JAK inhibitors has been an area of intense research.
While a direct SAR study on 1-(cyclopropylmethyl) derivatives for JAKs was not identified, extensive research on 4-amino-(1H)-pyrazole derivatives provides valuable comparative insights. For instance, ruxolitinib, an approved JAK1/2 inhibitor, features a pyrazole core.[5]
Key SAR Insights for JAK Inhibitors:
-
N1-Substitution: In many JAK inhibitor scaffolds, the N1 position of the pyrazole is often linked to a larger heterocyclic system (e.g., a pyrrolo[2,3-d]pyrimidine in ruxolitinib) rather than a simple alkyl group.[5] However, studies on simpler 4-amino-(1H)-pyrazole derivatives have shown that modifications at the N1 position can influence selectivity across the JAK family members. For example, in one study, removing a side chain from the N1 position led to improved JAK kinase inhibition.[4] This suggests that the requirements at this position are highly dependent on the overall scaffold.
-
C3 and C5-Substitutions: These positions are critical for establishing selectivity and potency. Often, one of these positions is unsubstituted to allow for a key interaction with the hinge region, while the other is modified to occupy the ribose-binding pocket.
-
4-Amino Linkage: The group attached to the 4-amino position is typically a heterocyclic ring system that can engage in hydrogen bonding and hydrophobic interactions in the solvent-exposed region.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.[6][7] The pyrazole scaffold has been extensively explored for the development of CDK2 inhibitors.
Key SAR Insights for CDK2 Inhibitors:
-
N1-Substitution: N-alkylation of the pyrazole ring in some series has been shown to be detrimental to both CDK2 inhibition and antiproliferative activity. This contrasts with the findings for ALK5 inhibitors where the N1-cyclopropylmethyl group is beneficial. This highlights the target-specific nature of SAR at this position.
-
4-Amino Linkage: Often, the 4-amino group is part of a larger N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold. In these cases, the pyrazole attached to the 2-amino position of the pyrimidine is crucial for activity, and its N-alkylation is not tolerated.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory activities of representative 1-substituted-1H-pyrazol-4-amine derivatives against their respective kinase targets.
| Compound/Derivative Class | Target Kinase | N1-Substituent | Key C3/C5 Substituents | 4-Amino Substituent | IC50 / Ki (nM) | Reference |
| Compound 12r | ALK5 | Cyclopropylmethyl | C3: Tetrahydro-2H-pyran-4-yl | 4-((pyridin-2-yl)amino)pyridin-4-yloxy | IC50 = 11 | |
| Ruxolitinib Analogs | JAK1/2 | Part of a fused ring system | Varied | Varied | IC50 = 2.2 - 3.5 (for compound 3f against JAK1/2/3) | [4] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Unsubstituted | Varied | N-(1H-pyrazol-4-yl)pyrimidin-2-yl | Ki = 5 - 7 (for compounds 14 & 15) |
Experimental Methodologies
The determination of inhibitory potency and cellular effects relies on robust and reproducible experimental protocols. Below are representative methodologies for key assays used in the evaluation of these compounds.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Protocol:
-
Compound Preparation: Serially dilute the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase enzyme, the specific peptide substrate, and the test compound in a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Initiation: Start the reaction by adding ATP to a final concentration that is close to the Km for the specific kinase.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to drive a luciferase-luciferin reaction.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and the anti-proliferative effects of test compounds.[8][9]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for CDK2 inhibitors) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) value.
Visualizing SAR and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Key modification points on the 1H-pyrazol-4-amine scaffold.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion
The 1-substituted-1H-pyrazol-4-amine scaffold is a highly adaptable framework for the design of kinase inhibitors. The structure-activity relationships are highly dependent on the specific kinase being targeted. For ALK5, a 1-(cyclopropylmethyl) substituent is a key feature of potent inhibitors. In contrast, for some CDK2 inhibitor series, N1-alkylation is not well-tolerated. This underscores the importance of considering the unique topology of the target kinase's active site when designing new derivatives. The data and protocols presented in this guide offer a valuable starting point for researchers aiming to develop novel and selective kinase inhibitors based on this versatile scaffold. Further exploration of diverse substitutions at the N1, C3, and C5 positions, guided by structural biology and computational modeling, will undoubtedly lead to the discovery of next-generation therapeutics.
References
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Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing. Retrieved January 26, 2026, from [Link]
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Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][10][11]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). PMC. Retrieved January 26, 2026, from [Link]
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A Comparative Guide to Pyrazole-Based Kinase Inhibitors for Researchers and Drug Development Professionals
The pyrazole scaffold stands as a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its versatile structure allows for multi-point modifications, enabling chemists to fine-tune compounds to achieve desired potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of prominent pyrazole-based kinase inhibitors, offering experimental data, detailed protocols, and insights into their structure-activity relationships (SAR) to aid researchers in their drug discovery endeavors.
The Ubiquity of the Pyrazole Ring in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The pyrazole core has proven to be an exceptional starting point for the development of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical feature for potent inhibition.[2] This guide will delve into a comparative analysis of pyrazole-based inhibitors targeting several key kinase families: Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), the PI3K/Akt pathway, and p38 MAP Kinase.
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
Cyclin-Dependent Kinase (CDK) Inhibitors
Role in Cellular Signaling: CDKs are a family of serine/threonine kinases that, in conjunction with their cyclin regulatory partners, govern the progression of the cell cycle.[3][4] Dysregulation of CDK activity is a common feature in cancer, leading to uncontrolled cell proliferation.[5] Therefore, CDKs are attractive targets for anticancer drug development.
Performance Data:
| Compound Name/Reference | Target CDK(s) | IC50/EC50 (nM) | Key Findings & Reference(s) |
| AT7519 | CDK1, CDK2, CDK4, CDK6, CDK9 | 10 - 210 | A multi-CDK inhibitor that also inhibits GSK3β.[6] |
| Compound 27 | CDK1, CDK2 | 8.63, 0.30 | A dual inhibitor of CDK and histone deacetylase (HDAC).[6] |
| Compound 22 | CDK2, CDK5 | 24, 23 | Demonstrates preference for CDK2 and CDK5.[6] |
| Compound 43d | CDK16/cyclin Y | 33.4 | Highly potent for the PCTAIRE subfamily.[7] |
| Compound 4 | CDK2/cyclin A2 | 3820 | Potent CDK2 inhibition and significant anticancer activity.[1][8] |
| Compound 9 | CDK2/cyclin A2 | 960 | Strongest inhibition in its series.[1][8] |
| CAN508 | CDK2 | 350 | Selective CDK2 inhibitor.[1] |
Structure-Activity Relationship (SAR) Insights:
The development of pyrazole-based CDK inhibitors often involves strategic modifications to the pyrazole core and its substituents to enhance potency and selectivity. For instance, in the development of 3-amino-1H-pyrazole-based inhibitors, it was found that small modifications on the pyrazole ring had significant effects on selectivity. While alkyl residues on the pyrazole led to non-selective inhibitors, the introduction of an ester linkage was more favorable than an amide moiety.[7] The binding mode of AT7519 within the CDK2 ATP binding site highlights the importance of the pyrazole nucleus in occupying the adenine region. The pyrazole core's NH group forms crucial hydrogen bonds with the hinge region, anchoring the inhibitor.[2]
CDK/Cyclin Signaling Pathway in Cell Cycle Regulation:
Caption: CDK/Cyclin complexes drive cell cycle progression.
Janus Kinase (JAK) Inhibitors
Role in Cellular Signaling: The JAK-STAT signaling pathway is a critical chain of interactions that communicates information from extracellular signals to the cell nucleus, leading to the activation of gene transcription.[9][10] This pathway is integral to immunity, cell division, and differentiation.[11] Aberrant JAK/STAT signaling is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.
Performance Data:
| Compound Name/Reference | Target JAK(s) | IC50 (nM) | Key Findings & Reference(s) |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | FDA-approved pan-JAK inhibitor.[12] |
| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | Potent pan-JAK inhibitor. |
| Compound 10e | JAK2, JAK3 | 166, 57 | Also inhibits Aurora A/B kinases.[9] |
| TK4g | JAK2, JAK3 | 12.61, 15.80 | Identified through pharmacophore-based virtual screening.[13] |
| Pyrazolopyrimidine Derivative | JAK3 | 0.1 | Potent and selective JAK3 inhibitor.[14] |
Structure-Activity Relationship (SAR) Insights:
The development of selective JAK inhibitors often focuses on exploiting subtle differences in the ATP-binding pockets of the different JAK isoforms. For pyrazole-based JAK inhibitors, modifications to the substituents on the pyrazole ring can significantly impact selectivity. For example, in a series of 4-amino-(1H)-pyrazole derivatives, different substituents on the phenyl ring were well-tolerated, leading to potent pan-JAK inhibition. The similarity of pyrazole-based scaffolds to known inhibitors like ruxolitinib often serves as a starting point for the design of new, more selective inhibitors.[15]
JAK/STAT Signaling Pathway:
Caption: The JAK-STAT pathway relays signals to the nucleus.
PI3K/Akt Pathway Inhibitors
Role in Cellular Signaling: The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell survival, proliferation, growth, and metabolism in response to extracellular signals.[16][17][18] Its aberrant activation is a frequent event in many human cancers.
Performance Data:
| Compound Name/Reference | Target(s) | IC50 (nM) | Key Findings & Reference(s) |
| GSK2141795 (Uprosertib) | Akt1 | 18 | A known pyrazole-based Akt inhibitor.[6] |
| Compound 1 | Akt1 | 61 | A conformationally restricted analogue of Uprosertib.[6] |
| Compound 6b | PI3K, Akt | - | Exhibited the highest binding energies in its series.[19] |
Structure-Activity Relationship (SAR) Insights:
The design of pyrazole-based PI3K/Akt inhibitors often involves creating rigid analogues of known flexible inhibitors to improve biological activity and metabolic stability.[6] For pyrazolinone chalcones, specific substitutions were shown to enhance binding to the PI3K and Akt proteins, leading to potent cytotoxic effects in cancer cells.[19]
PI3K/Akt Signaling Pathway:
Caption: The PI3K/Akt pathway promotes cell survival and growth.
p38 MAP Kinase Inhibitors
Role in Cellular Signaling: p38 MAP kinases are a class of mitogen-activated protein kinases that are activated by cellular stress and inflammatory cytokines.[8][20] They play a crucial role in regulating inflammation, apoptosis, and cell differentiation.[19]
Performance Data:
| Compound Name/Reference | Target | IC50 (nM) | Key Findings & Reference(s) |
| BIRB 796 | p38 | - | A clinical candidate for inflammatory diseases.[21] |
| Trisubstituted Imidazole Derivatives | p38α | 27.6 - 31 | Potent and specific p38α MAP kinase inhibitors. |
Structure-Activity Relationship (SAR) Insights:
The design of pyrazole-based p38 inhibitors has benefited significantly from structure-based design using crystal structures of the inhibitor bound to the enzyme.[22][23] A key strategy involves designing inhibitors that bind to a distinct allosteric site exposed when the activation loop of p38 is in a specific conformation, leading to high potency and selectivity.[21]
p38 MAPK Signaling Pathway:
Caption: The p38 MAPK pathway responds to cellular stress.
Experimental Protocols
Differential Scanning Fluorimetry (DSF) for Inhibitor Binding Assessment
DSF is a rapid and sensitive method to determine the thermal denaturation temperature of a protein in the presence and absence of a ligand. The change in melting temperature (ΔTm) upon ligand binding is indicative of the binding affinity.[6]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified kinase of interest.
-
Prepare a stock solution of the pyrazole-based inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Prepare a suitable buffer for the assay.
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, add the kinase solution to each well.
-
Add the inhibitor solution at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a no-ligand control.
-
Add the fluorescent dye to all wells.
-
Seal the plate.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature incrementally (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature point.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which the fluorescence is at its midpoint.
-
Calculate the ΔTm by subtracting the Tm of the no-ligand control from the Tm of the inhibitor-treated samples.
-
NanoBRET™ Kinase Inhibition Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for quantifying inhibitor engagement with a target kinase in living cells.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture cells that are transiently or stably expressing a NanoLuc®-kinase fusion protein.
-
Harvest and resuspend the cells in a suitable assay medium.
-
-
Assay Setup:
-
Dispense the cell suspension into a 96-well or 384-well white assay plate.
-
Add the pyrazole-based inhibitor at various concentrations to the wells. Include a vehicle control.
-
Add the NanoBRET™ tracer, a fluorescently labeled ATP-competitive probe that binds to the kinase.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the inhibitor and tracer to reach binding equilibrium.
-
-
Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[24]
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Treat the cells with various concentrations of the pyrazole-based inhibitor. Include a vehicle control and a positive control for cytotoxicity.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[24]
-
-
MTT Addition:
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[26]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
-
Clinically Relevant Pyrazole-Based Kinase Inhibitors
Several pyrazole-based kinase inhibitors have successfully transitioned from the laboratory to the clinic, demonstrating their therapeutic potential.
-
Ruxolitinib (Jakafi®): An FDA-approved inhibitor of JAK1 and JAK2, used for the treatment of myelofibrosis and polycythemia vera.[12]
-
Berotralstat (Orladeyo®): An FDA-approved plasma kallikrein inhibitor used for the prophylactic treatment of hereditary angioedema (HAE).[1][27][28][29][30] Its mechanism involves inhibiting the proteolytic activity of plasma kallikrein, which is responsible for the production of bradykinin, a mediator of swelling in HAE.[28]
-
Asciminib (Scemblix®): A clinical candidate that acts as an allosteric inhibitor of the Bcr-Abl kinase, showing promise in the treatment of chronic myeloid leukemia (CML).[6]
-
AZD4547 (Camonsertib): A pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor that has been investigated in clinical trials for various cancers, including lymphoma, glioma, and lung cancer.[6]
Conclusion
The pyrazole scaffold continues to be a highly valuable framework in the design of kinase inhibitors. The examples and data presented in this guide demonstrate the remarkable versatility of this heterocyclic core in achieving potent and selective inhibition of a wide range of kinases. By understanding the structure-activity relationships, employing robust experimental assays, and drawing inspiration from clinically successful examples, researchers can continue to leverage the power of the pyrazole ring to develop novel and effective therapies for a multitude of diseases.
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A Comparative Guide to the Potency of Pyrimidin-2-Amine Derived CDK2 Inhibitors
This guide provides a comprehensive comparison of the potency of various Cyclin-Dependent Kinase 2 (CDK2) inhibitors derived from the pyrimidin-2-amine scaffold. Intended for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships, quantitative potency data, and the experimental methodologies used to evaluate these promising anti-cancer agents.
The Critical Role of CDK2 in Cell Cycle Progression and Oncology
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a pivotal role in regulating the cell cycle, particularly during the G1/S and S/G2 phase transitions.[1][2] Its activity is essential for the initiation of DNA synthesis.[1] In a normal cell cycle, CDK4 and/or CDK6, in complex with cyclin D, initiate the phosphorylation of the Retinoblastoma (Rb) protein.[1] Subsequently, the CDK2/cyclin E complex completes the phosphorylation of Rb, leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S phase entry.[1][3]
Dysregulation of CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[4][5] This makes CDK2 a compelling target for cancer therapy.[5][6] The pyrimidin-2-amine scaffold has emerged as a privileged structure in the design of potent and selective CDK inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of the kinase.[7][8]
Visualizing the CDK2 Signaling Pathway
The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S transition of the cell cycle.
Caption: The CDK2 signaling pathway at the G1/S checkpoint.
Comparative Potency of Pyrimidin-2-Amine Derived CDK2 Inhibitors
The potency of CDK2 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of CDK2 by 50%. The following table summarizes the in vitro potency of various pyrimidin-2-amine derivatives against CDK2/cyclin complexes.
| Compound ID/Series | Scaffold | CDK2/Cyclin A IC50 (µM) | CDK2/Cyclin E IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidines | ||||
| Compound 15 | Pyrazolo[4,3-e][7][8][9]triazolo[1,5-c]pyrimidine | 0.061 ± 0.003 | Not Reported | [7] |
| Compound 11 | Pyrazolo[4,3-e][7][8][9]triazolo[1,5-c]pyrimidine | 0.089 ± 0.005 | Not Reported | [7] |
| Compound 14 | Pyrazolo[4,3-e][7][8][9]triazolo[1,5-c]pyrimidine | 0.118 ± 0.007 | Not Reported | [7] |
| Compound 13 | Pyrazolo[4,3-e][7][8][9]triazolo[1,5-c]pyrimidine | 0.13 ± 0.007 | Not Reported | [7] |
| Pyrrolo[2,3-d]pyrimidines | ||||
| Compound 2g | 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine | 0.021 | Not Reported | [8] |
| 4-(Thiazol-5-yl)pyrimidines | ||||
| Compound 12u | 4-thiazol-2-anilinopyrimidine | 0.007 (CDK9) | >80-fold selective for CDK9 vs CDK2 | [10] |
| Compound Ia | 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | 1-6 nM (Kᵢ) | Not Reported | [10] |
| (4-Pyrazolyl)-2-aminopyrimidines | ||||
| Compound 17 | (4-Pyrazolyl)-2-aminopyrimidine | 0.00029 | Not Reported | [11] |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | ||||
| Compound 15 | N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | 0.005 (Kᵢ) | Not Reported | [12] |
Note: IC50 and Kᵢ values are reported as found in the cited literature. Direct comparison should be made with caution as experimental conditions may vary between studies.
Experimental Protocols for Assessing Inhibitor Potency
The determination of inhibitor potency relies on robust and reproducible experimental assays. Below are detailed protocols for key in vitro and cell-based assays commonly employed in the evaluation of CDK2 inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.[7][13]
Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.[13]
Step-by-Step Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations (typically a serial dilution).
-
Add 2.5 µL of a mixture containing the CDK2/Cyclin A2 or E enzyme and the substrate (e.g., a histone H1-derived peptide) to each well.
-
Initiate the reaction by adding 5 µL of ATP solution (at a concentration close to the Kₘ for ATP).
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence Measurement:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the CDK2 inhibitor for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the inhibitor concentration.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a CDK2 inhibitor.
Principle: Cells are stained with a fluorescent dye that intercalates into the DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.
Step-by-Step Protocol:
-
Cell Treatment:
-
Treat cancer cells with the CDK2 inhibitor at a specific concentration (e.g., the GI50 value) for a defined time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
-
Staining:
-
Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Analyze the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases. An effective CDK2 inhibitor is expected to cause an accumulation of cells in the G1 or S phase.[9]
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for the evaluation of a novel pyrimidin-2-amine derived CDK2 inhibitor.
Caption: A typical workflow for evaluating CDK2 inhibitor potency.
Conclusion and Future Directions
The pyrimidin-2-amine scaffold has proven to be a highly versatile and effective core for the development of potent CDK2 inhibitors. The data presented in this guide highlight the significant progress made in achieving nanomolar and even sub-nanomolar potency. Structure-activity relationship studies have provided valuable insights into the key structural features required for optimal activity and selectivity.[8][14]
Future efforts in this field will likely focus on enhancing the selectivity of these inhibitors for CDK2 over other kinases to minimize off-target effects and improve their therapeutic index.[6][11] The development of inhibitors that can overcome mechanisms of resistance to existing cancer therapies is also a critical area of research.[15] The combination of potent pyrimidin-2-amine derived CDK2 inhibitors with other targeted agents may offer a synergistic approach to cancer treatment.[15]
References
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11734. [Link]
-
Wang, Y., Zhang, T., Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-228. [Link]
-
Betzi, S., Alam, R., Martin, M. P., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(10), 3897-3913. [Link]
-
Nasser, S. A. A., El-Sayed, M. A. A., & El-Henawy, A. A. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 45-59. [Link]
-
Bothe, J. R., Brooks, J. L., Burns, A. C., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 67(5), 3845-3862. [Link]
-
Fischer, P. M., & Gianella-Borradori, A. (2005). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry, 48(16), 5219-5231. [Link]
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Joshi, K. S., & Rathos, M. J. (2019). Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. Journal of Medicinal Chemistry, 62(11), 5351-5372. [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6608. [Link]
-
Li, Y., Zhang, Y., Wang, Y., et al. (2020). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1266-1276. [Link]
-
Zou, Y., & Liu, Y. (2015). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncotarget, 6(11), 9183-9195. [Link]
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Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved January 26, 2026, from [Link]
-
Barvian, M., Chen, Y., Eid, E., et al. (2025). Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome. Journal of Medicinal Chemistry. [Link]
-
House, I., Valore-Caplan, M., Maris, E., & Falchook, G. S. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Journal of Immunotherapy and Precision Oncology, 8, 47-54. [Link]
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Wikipedia. (2023, December 27). Cyclin-dependent kinase 2. [Link]
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Al-SuhaIMI, E. A., & El-Emam, A. A. (2023). Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. Molecules, 28(15), 5773. [Link]
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Promega Connections. (2020, June 2). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. [Link]
-
Al-Issa, S. A., Al-Warhi, T., Al-Qahtani, S. D., et al. (2023). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 28(11), 4381. [Link]
-
Kulkarni, P., & Kulkarni, G. (2020). Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. Pharmaceutical and Biological Evaluations, 7(5), 452-463. [Link]
-
Meng, Y., & Roux, B. (2014). CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. PLoS ONE, 9(10), e109272. [Link]
-
Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). Cyclin-Dependent Kinase-2 as a Target for Cancer Therapy: Progress in the Development of CDK2 Inhibitors as Anti-Cancer Agents. Current Cancer Drug Targets, 15(1), 59-71. [Link]
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Animated biology With arpan. (2023, November 17). Cyclin and CDK in cell cycle progression [Video]. YouTube. [Link]
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The University of Texas MD Anderson Cancer Center. (2026, January 22). Study identifies a powerful strategy to overcome drug resistance in breast cancer. News-Medical. [Link]
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Carna Biosciences. (2019). Abstract 2821: Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes. ResearchGate. [Link]
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Safety Operating Guide
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
As a Senior Application Scientist, I understand that moving from discovery to development requires not only scientific innovation but also an unwavering commitment to safety and operational excellence. The proper handling and disposal of novel chemical entities like 1-(cyclopropylmethyl)-1H-pyrazol-4-amine are paramount to ensuring the safety of laboratory personnel and environmental integrity. This guide provides a comprehensive, step-by-step framework for the responsible disposal of this compound, grounded in established safety protocols and regulatory standards.
Analogous compounds are consistently classified as skin and eye irritants and may cause respiratory irritation.[1][2][3][4] Therefore, it is prudent to handle 1-(cyclopropylmethyl)-1H-pyrazol-4-amine as a hazardous substance.
Table 1: Inferred Hazard Profile for 1-(cyclopropylmethyl)-1H-pyrazol-4-amine
| Hazard Classification | GHS Category | Precautionary Statement | Source |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][3][4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [1][2][4] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation. | [1][4] |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [4][5] |
This hazard profile dictates the necessity of stringent handling procedures to minimize exposure. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the risk assessment, appropriate PPE must be worn at all times when handling 1-(cyclopropylmethyl)-1H-pyrazol-4-amine, including its waste products. The causality is clear: the PPE serves as a direct barrier against the identified hazards of skin, eye, and respiratory irritation.
Table 2: Required PPE for Handling and Disposal
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[6] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against dust particles and splashes causing serious eye irritation.[2] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is required. | To prevent inhalation of airborne particles that may cause respiratory irritation.[1][6] |
Always ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
In-Lab Waste Segregation and Containment: Preventing Hazardous Reactions
Proper segregation is a critical, proactive step in waste management. Amines and pyrazole derivatives can be incompatible with various substances. Mixing this waste with incompatible chemicals can lead to violent reactions, heat generation, or the release of toxic gases.[7]
Key Incompatibility Concerns:
-
Strong Oxidizing Agents: Can cause vigorous reactions.
-
Strong Acids & Bases: Can lead to exothermic reactions.[1]
-
Do not mix with other reactive wastes unless their compatibility is known.[8]
Step-by-Step Segregation Protocol:
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for 1-(cyclopropylmethyl)-1H-pyrazol-4-amine waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[8][9]
-
Labeling: As soon as the first item of waste is added, label the container with a hazardous waste tag.[8] The label must include:
-
The full chemical name: "1-(cyclopropylmethyl)-1H-pyrazol-4-amine Waste"
-
The words "Hazardous Waste"
-
Associated Hazard Symbols (e.g., Irritant, Harmful)
-
Accumulation Start Date
-
-
Containment: Keep the waste container closed at all times except when adding waste.[8] Store the container in a designated satellite accumulation area within the laboratory, preferably in secondary containment (like a spill tray) to mitigate leaks or spills.[10]
Disposal Protocol: From Benchtop to Final Disposition
The guiding principle for the disposal of this compound, as stated in safety data sheets for analogous chemicals, is to "Dispose of contents/container to an approved waste disposal plant."[1][2][3][5] Laboratory personnel are responsible for the safe collection and temporary storage of the waste; final disposal must be handled by a licensed hazardous waste contractor.
Workflow for Waste Generation and Collection:
Caption: Disposal decision workflow for 1-(cyclopropylmethyl)-1H-pyrazol-4-amine.
Detailed Steps:
-
Solid Waste:
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, collect it in a dedicated liquid hazardous waste container.
-
Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Never dispose of this chemical down the drain.[1]
-
-
Empty Containers:
-
Thoroughly rinse "empty" containers that held the pure compound three times with a suitable solvent (e.g., methanol or acetone).
-
Collect the rinsate as hazardous liquid waste.
-
Once triple-rinsed, the container can often be disposed of as non-hazardous waste, but confirm this with your institution's EHS department.
-
-
Decontamination:
-
Decontaminate work surfaces, glassware, and equipment after use.
-
Collect all cleaning materials (wipes, etc.) as solid hazardous waste.
-
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, rehearsed emergency plan is non-negotiable.
Spill Response:
Caption: Emergency spill response protocol.
For a small spill, personnel should:
-
Ensure adequate ventilation. [6]
-
Wear full PPE as described in Table 2.
-
Contain the spill: Cover with an inert absorbent material (e.g., vermiculite or sand).
-
Clean-up: Carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled hazardous waste container.[1][3][6]
-
Decontaminate: Clean the spill area with soap and water.
Personnel Exposure:
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash the affected area thoroughly with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[1][2]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2]
Regulatory Compliance
All disposal activities must comply with federal, state, and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), which governs hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA), which sets standards for worker safety.[11][12][13] Adherence to the protocols outlined in this guide will support compliance with these regulations.
By implementing this comprehensive disposal plan, you build a culture of safety, ensure regulatory compliance, and uphold the integrity of your research and development operations.
References
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MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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U.S. Environmental Protection Agency (EPA). (2023). Update on Chemicals Removal at the Refinery on St. Croix. [Link]
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Occupational Safety and Health Administration (OSHA). (2024). Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals. [Link]
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MDPI. (2020). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. [Link]
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Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]
-
Princeton University Environmental Health & Safety. Chemical Incompatibility Chart. [Link]
-
MDPI. (2025). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]
-
Capot Chemical. (2026). MSDS of 1-Cyclopropyl-1H-pyrazol-3-amine. [Link]
-
National Institutes of Health (NIH). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]
-
SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]
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Occupational Safety and Health Administration (OSHA). (2016). Process Safety Management of Highly Hazardous Chemicals and Covered Concentrations of Listed Appendix A Chemicals. [Link]
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U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. [Link]
-
National Center for Biotechnology Information (NCBI). Management of Waste - Prudent Practices in the Laboratory. [Link]
-
Bentham Science. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]
-
National Center for Biotechnology Information (NCBI). (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
-
C&EN (Chemical & Engineering News). (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. [Link]
-
Organic Chemistry Portal. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]
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Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
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Royal Society of Chemistry. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. [Link]
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University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
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Occupational Safety and Health Administration (OSHA). 1910 Subpart H - Hazardous Materials. [Link]
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National Center for Biotechnology Information (NCBI). (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]
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Navigating the Safe Handling of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel
As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the use of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine, a key building block in many research and development pipelines. By providing clear, actionable steps grounded in established safety protocols, we aim to foster a culture of safety and excellence in your laboratory.
Understanding the Hazard: A Data-Driven Approach
Inferred Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | Category 1/2 | H318/H319: Causes serious eye damage/irritation[2][3][4] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1][3][4] |
Your Shield: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to mitigate the risks associated with handling 1-(cyclopropylmethyl)-1H-pyrazol-4-amine. The following protocol is designed to provide comprehensive protection.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a chemical-resistant barrier to prevent skin contact.[1][5] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid contaminating your skin.[1] |
| Eye and Face Protection | Chemical safety goggles | Protects against splashes and airborne particles.[6][7] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Protective Clothing | Standard laboratory coat | Prevents contamination of personal clothing.[5][6] |
Task-Specific PPE Enhancements
| Scenario | Additional PPE | Rationale |
| Weighing and transferring solid material | Particulate respirator (N95 or equivalent) | Minimizes the inhalation of airborne powder.[1] |
| Working with solutions or in poorly ventilated areas | Respirator with organic vapor cartridges | Protects against inhalation of vapors or mists.[1][6] |
Operational Blueprint: From Receipt to Disposal
A systematic workflow ensures safety at every stage of handling 1-(cyclopropylmethyl)-1H-pyrazol-4-amine.
Caption: A logical workflow for the safe handling of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine.
Responsible Disposal: A Commitment to Environmental Stewardship
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[5]
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name and appropriate hazard symbols.[5][8]
-
Liquid Waste: Collect all liquid waste containing 1-(cyclopropylmethyl)-1H-pyrazol-4-amine in a designated, leak-proof container labeled as "Non-Hazardous Aqueous Waste" or "Hazardous Waste" depending on the other components of the solution and local regulations.[8] Avoid drain disposal.[8]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone).[8] Collect the rinsate as liquid chemical waste. Deface the label before discarding the container in regular trash.[8]
Disposal Pathway
All chemical waste containing 1-(cyclopropylmethyl)-1H-pyrazol-4-amine should be disposed of through your institution's hazardous waste management program.[5] High-temperature incineration is the recommended method for the ultimate disposal of this type of compound.[5]
Caption: A step-by-step disposal plan for 1-(cyclopropylmethyl)-1H-pyrazol-4-amine.
By adhering to these protocols, you contribute to a safer research environment and ensure the integrity of your scientific endeavors.
References
-
Capot Chemical. (2026, January 7). MSDS of 1-Cyclopropyl-1H-pyrazol-3-amine. Retrieved from [Link]
-
Dal-Quim. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
PubChem. (n.d.). 4-cyclopropyl-1H-pyrazol-3-amine. Retrieved from [Link]
-
ACS Publications. (2026, January 22). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
